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Foundational

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the readily available starting material, 3-fluoro-4-methylaniline. Each step is detailed with a focus on the underlying reaction mechanisms, causality behind experimental choices, and field-proven insights to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of novel sulfonamide derivatives.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, incorporating a fluorine atom and a dimethylated sulfonamide moiety, makes it an attractive target for lead optimization programs in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the N,N-dimethylsulfonamide group can influence solubility and cell permeability.

This guide outlines a robust and logical three-step synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. The pathway is designed for efficiency and scalability, utilizing well-established chemical transformations.

Overall Synthetic Pathway

The synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide can be logically approached in three distinct stages:

  • Diazotization-Sulfonylation: Conversion of 3-fluoro-4-methylaniline to 3-fluoro-4-methylbenzenesulfonyl chloride.

  • Sulfonamide Formation: Reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with methylamine to yield N-methyl-3-fluoro-4-methylbenzenesulfonamide.

  • N-Methylation: Final methylation of the secondary sulfonamide to afford the target molecule, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Synthesis_Pathway start 3-Fluoro-4-methylaniline step1 Diazotization-Sulfonylation (NaNO₂, HCl, SO₂, CuCl) start->step1 intermediate1 3-Fluoro-4-methylbenzenesulfonyl chloride step1->intermediate1 step2 Sulfonamide Formation (CH₃NH₂) intermediate1->step2 intermediate2 N-methyl-3-fluoro-4-methylbenzenesulfonamide step2->intermediate2 step3 N-Methylation (e.g., Dimethyl Sulfate, Base) intermediate2->step3 product 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide step3->product

Caption: Overall synthetic workflow for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Part 1: Synthesis of 3-Fluoro-4-methylbenzenesulfonyl chloride

The initial step involves the conversion of the commercially available 3-fluoro-4-methylaniline to the corresponding sulfonyl chloride. This transformation is reliably achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Mechanism and Rationale

The reaction begins with the diazotization of the primary aromatic amine, 3-fluoro-4-methylaniline, using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

The subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst introduces the sulfonyl chloride moiety. Sulfur dioxide acts as the source of the SO₂ group, and the copper catalyst facilitates the radical-mediated conversion of the diazonium salt to the desired sulfonyl chloride.

Diazotization_Sulfonylation aniline 3-Fluoro-4-methylaniline diazonium 3-Fluoro-4-methylbenzenediazonium chloride aniline->diazonium NaNO₂, HCl 0-5 °C sulfonyl_chloride 3-Fluoro-4-methylbenzenesulfonyl chloride diazonium->sulfonyl_chloride SO₂, CuCl Acetic Acid N_Methylation secondary_sulfonamide N-methyl-3-fluoro-4-methylbenzenesulfonamide anion Sulfonamidate Anion secondary_sulfonamide->anion Base (e.g., K₂CO₃) product 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide anion->product Dimethyl Sulfate

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Exploratory

Spectroscopic data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide Introduction 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Introduction

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The precise structural elucidation of such molecules is paramount to understanding their bioactivity and for ensuring quality control in synthetic processes.[5] This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

This document will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural verification of this target compound. Each section will detail the principles of the technique, provide a step-by-step experimental protocol, and offer an in-depth analysis of the expected spectroscopic data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0dd1HAr-H (H6)
~ 7.2 - 7.4m2HAr-H (H3, H5)
~ 4.8 - 5.2q (broad)1HN-H
~ 2.8d3HN-CH₃
~ 2.5s3HAr-CH₃

Note: Chemical shifts are predicted and can vary based on the solvent and concentration.[5]

Interpretation and Rationale

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the H6 position, being ortho to the electron-withdrawing sulfonamide group, will be the most deshielded and appear furthest downfield. The fluorine atom at the 2-position will introduce splitting, resulting in a doublet of doublets (dd) for H6. The protons at H3 and H5 will be in more complex environments and are likely to appear as a multiplet.

The N-H proton of the sulfonamide group is expected to be a broad quartet due to coupling with the adjacent N-methyl protons. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. The N-methyl group will appear as a doublet, coupled to the N-H proton. The aromatic methyl group, being a singlet, will appear at a characteristic upfield chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Instrumentation: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow Diagram: ¹H NMR Spectroscopy

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (≥300 MHz) transfer->instrument acquire Acquire FID using standard pulse program instrument->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Assign Peaks integrate->analyze

Caption: Workflow for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d, ¹JCF ≈ 250 Hz)C2 (C-F)
~ 138 - 142C4 (C-CH₃)
~ 135 - 138C1 (C-SO₂)
~ 130 - 134 (d, ³JCF ≈ 8 Hz)C6
~ 125 - 128 (d, ⁴JCF ≈ 3 Hz)C5
~ 115 - 118 (d, ²JCF ≈ 20 Hz)C3
~ 30N-CH₃
~ 20Ar-CH₃

Note: Chemical shifts are predicted. The presence of the fluorine atom will result in characteristic splitting patterns (doublets) for the carbon atoms in its vicinity due to ¹³C-¹⁹F coupling.[6]

Interpretation and Rationale

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet at a significantly downfield chemical shift. The other aromatic carbons will also show smaller couplings to the fluorine atom, which is diagnostic for determining their positions relative to the C-F bond. The carbons attached to the sulfonamide group (C1) and the aromatic methyl group (C4) will also be in the downfield region. The aliphatic carbons of the N-methyl and aromatic methyl groups will appear at characteristic upfield chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 220 ppm, centered around 100 ppm.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Workflow Diagram: ¹³C NMR Spectroscopy

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use same sample as for ¹H NMR instrument Place in NMR spectrometer sample->instrument acquire Acquire with proton decoupling instrument->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Assign Peaks phase_cal->analyze

Caption: Workflow for ¹³C NMR analysis.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.[5]

Predicted IR Absorption Frequencies
Frequency (cm⁻¹)IntensityVibration
3250 - 3350MediumN-H stretch (sulfonamide)
2950 - 3100Medium-WeakC-H stretch (aromatic and aliphatic)
1320 - 1350StrongS=O asymmetric stretch
1150 - 1180StrongS=O symmetric stretch
~ 1600, ~1480Medium-WeakC=C stretch (aromatic)
1200 - 1280StrongC-F stretch
900 - 930MediumS-N stretch

Note: The exact positions of absorption bands can be influenced by the molecular environment and intermolecular interactions.[5]

Interpretation and Rationale

The IR spectrum of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide will be dominated by the strong, characteristic absorptions of the sulfonamide group. The two S=O stretching vibrations, asymmetric and symmetric, will appear as very intense bands in the 1350-1320 cm⁻¹ and 1180-1150 cm⁻¹ regions, respectively.[5] The N-H stretch will be a medium intensity band in the 3350-3250 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretch will give rise to a strong absorption in the fingerprint region, typically between 1280 and 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Diagram: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare KBr pellet or use ATR background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Absorbance/ Transmittance Spectrum sample_spec->process analyze Assign Functional Group Frequencies process->analyze

Caption: Workflow for IR spectroscopy analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[5]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₁₀FN₁O₂S

  • Molecular Weight: 203.24 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Expected Ions:

    • [M+H]⁺: m/z 204.05

    • [M+Na]⁺: m/z 226.03

Predicted Fragmentation Pattern (MS/MS)

Fragmentation of the [M+H]⁺ ion (m/z 204.05) would likely proceed through the following pathways:

  • Loss of SO₂: m/z 139.06 (C₈H₉FN⁺)

  • Loss of N-methyl group: m/z 189.03 (C₇H₇FNO₂S⁺)

  • Cleavage of the S-N bond: m/z 159.01 (C₇H₆FO₂S⁺)

Interpretation and Rationale

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in an MS/MS experiment can provide valuable structural information. For 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, the cleavage of the relatively weak S-N bond and the loss of small, stable molecules like SO₂ are expected fragmentation pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI.

  • Data Acquisition:

    • Infusion: Introduce the sample solution directly into the mass spectrometer at a constant flow rate.

    • Ionization: Use positive ion mode ESI.

    • Mass Analyzer: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

    • MS/MS (optional): For structural confirmation, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.

  • Data Analysis:

    • Determine the m/z of the molecular ion and compare it to the calculated mass.

    • If HRMS data is acquired, use the accurate mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

Workflow Diagram: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare dilute solution (e.g., in methanol) infuse Infuse into ESI source dissolve->infuse ionize Ionize (Positive Mode) infuse->ionize analyze_mass Acquire Full Scan MS ionize->analyze_mass msms Perform MS/MS (optional) analyze_mass->msms mw_confirm Confirm Molecular Weight msms->mw_confirm hrms Determine Elemental Composition (HRMS) mw_confirm->hrms frag Analyze Fragmentation hrms->frag

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its unambiguous structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the accurate identification and quality assessment of this important sulfonamide derivative.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
  • PMC. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Engineered Science Publisher. Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies.
  • PubMed. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

Sources

Foundational

Technical Whitepaper: 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS 156905-49-6) in Drug Discovery and Chemical Synthesis

Executive Summary The compound 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a highly versatile fluorinated sulfonamide building block. By integrating a primary sulfonamide pharmacophore with an ortho-fluorine atom and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a highly versatile fluorinated sulfonamide building block. By integrating a primary sulfonamide pharmacophore with an ortho-fluorine atom and a para-methyl group, this molecule serves as a privileged scaffold for modulating pharmacokinetic properties and target affinity in medicinal chemistry. This guide details its core identifiers, structural rationale, and an optimized, self-validating synthetic methodology designed for high-yield applications.

Chemical Identity & Core Identifiers

Accurate identification is the bedrock of reproducible research. The physicochemical parameters and registry identifiers for this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide
CAS Registry Number 156905-49-6
Molecular Formula C8H10FNO2S
Molecular Weight 203.23 g/mol
SMILES String CN(=O)c1ccc(C)cc1F
Appearance White to off-white solid
Purity Standard ≥ 95% (HPLC/NMR)

The CAS Registry Number for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is 156905-49-6, with a molecular weight of 203.23 g/mol ()[1].

Structural & Mechanistic Rationale in Medicinal Chemistry

The strategic incorporation of fluorine in drug molecules dramatically influences their physicochemical properties, including lipophilicity, metabolic stability, and basicity ()[2]. In the context of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, the structural components work synergistically:

  • The "Fluorine Effect": The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect on the adjacent sulfonamide group. This lowers the pKa of the N-H bond, enhancing its hydrogen-bond donating capacity and its ability to chelate metal ions, such as the zinc ion (Zn²⁺) found in the active site of carbonic anhydrases (CAs) ()[3].

  • Hydrophobic Anchoring: The para-methyl group provides a hydrophobic anchor, allowing the molecule to engage in van der Waals interactions within lipophilic pockets of target proteins, such as kinase hinge regions or CA active sites ()[3].

Pharmacophore Core 2-Fluoro-N,4-dimethylbenzene- 1-sulfonamide F_atom Ortho-Fluorine (pKa & Conformation) Core->F_atom SO2NH Sulfonamide (Zn2+ Binding / H-Bond) Core->SO2NH Tolyl Para-Methyl (Hydrophobic Pocket) Core->Tolyl Target2 Kinase Hinge F_atom->Target2 Steric Lock Target1 Carbonic Anhydrase SO2NH->Target1 Chelation SO2NH->Target2 H-Bonding Tolyl->Target1 VdW Forces

Fig 1: Pharmacophore mapping and target interactions of the fluorinated sulfonamide core.

Synthetic Methodology: Precision Amidation

Synthesizing sulfonamides requires strict control over moisture and nucleophilic competition to prevent the hydrolysis of the sulfonyl chloride intermediate into an unreactive sulfonic acid.

Synthesis A 2-Fluoro-4-methylbenzenesulfonyl chloride (Electrophile) D Nucleophilic Acyl Substitution (0°C to RT, 2h) A->D B Methylamine Hydrochloride (Nucleophile) B->D C DIPEA in Anhydrous DCM (Acid Scavenger & Solvent) C->D E 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (Target Compound) D->E

Fig 2: Optimized synthetic workflow for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Step-by-Step Protocol

Objective: High-yield amidation of 2-fluoro-4-methylbenzenesulfonyl chloride with methylamine.

  • Step 1: System Preparation (Anhydrous Control) Purge a round-bottom flask with inert gas (N₂ or Ar). Add methylamine hydrochloride (1.2 eq) and anhydrous Dichloromethane (DCM) (0.1 M).

    • Expertise & Causality: Utilizing the hydrochloride salt of methylamine rather than an aqueous solution prevents the competitive hydrolysis of the highly reactive sulfonyl chloride. Anhydrous DCM provides optimal solubility for the organic components while maintaining a moisture-free environment.

  • Step 2: Base Addition and Activation Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir for 10 minutes at room temperature.

    • Expertise & Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the hydrochloride salt to liberate free methylamine in situ. Its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride, a common issue when using less hindered bases.

  • Step 3: Electrophile Addition (Kinetic Control) Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-fluoro-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

    • Expertise & Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0 °C maintains strict kinetic control, minimizing localized heating that could lead to dimerization or degradation pathways.

  • Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Step 5: Quenching and Phase Separation Quench the reaction with 1M HCl (aq). Transfer to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Expertise & Causality: The mild acidic quench neutralizes excess DIPEA and unreacted methylamine, partitioning them into the aqueous layer. The neutral sulfonamide product remains in the organic phase, ensuring a self-validating purification step that yields high-purity crude product.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, the following analytical parameters should be verified (Table 2). The absence of a broad OH stretch in the IR spectrum or a sulfonic acid proton in the NMR confirms that hydrolysis was successfully avoided.

Table 2: Expected Analytical Validation Data

TechniqueKey Signals / ParametersDiagnostic Value
¹H NMR (DMSO-d₆) δ 7.6 (t, 1H), 7.2 (d, 1H), 7.1 (d, 1H), 7.4 (q, 1H, NH), 2.4 (d, 3H, N-CH₃), 2.3 (s, 3H, Ar-CH₃)Confirms regiochemistry, N-methylation, and absence of sulfonic acid byproduct.
¹⁹F NMR (DMSO-d₆) δ -112.5 (m, 1F)Verifies the presence and integrity of the ortho-fluorine atom.
LC-MS (ESI+) m/z 204.0[M+H]⁺Confirms the exact molecular weight of the target compound.

References

  • ChemSrc. "156905-49-6". ChemSrc Database.[Link]

  • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science.[Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery.[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Physicochemical and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound Introduction: The Sulfonamide Moiety in Modern Chemistry Sulfonamides represent a cornerstone of medicinal chemistry, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

Introduction: The Sulfonamide Moiety in Modern Chemistry

Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications. Their diverse biological activities stem from their ability to mimic p-aminobenzoic acid (pABA), a critical metabolite in folate synthesis pathways. The strategic placement of substituents on the aryl ring and the sulfonamide nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom, as in the case of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making such compounds highly valuable in drug discovery programs.

Chemical Identity and Structure

While a specific CAS number for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is not prominently listed in major chemical databases, we can deduce its structural and chemical identifiers.

IdentifierValueSource
IUPAC Name 2-Fluoro-N,4-dimethylbenzene-1-sulfonamidePredicted
Molecular Formula C₈H₁₀FNO₂SCalculated
Molecular Weight 203.23 g/mol Calculated
Canonical SMILES CC1=CC(=C(C=C1)F)S(=O)(=O)NCPredicted
InChI Key Predicted based on structurePredicted

The molecular structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a sulfonamide group at the 1-position. The nitrogen of the sulfonamide is further substituted with a methyl group.

Figure 1: Chemical structure of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Predicted Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the predicted properties of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide based on data from its isomers.

PropertyPredicted ValueBasis of Prediction (Isomer/Analog)
Melting Point Solid at room temperatureGeneral property of similar sulfonamides
Boiling Point > 200 °C at 760 mmHgExtrapolated from related compounds
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone)4-Acetamidobenzenesulfonamide has a solubility of approximately 0.09 mg/ml in a 1:10 solution of DMSO:PBS (pH 7.2)[1]
pKa ~8-10 (for the N-H proton)Typical range for sulfonamides
LogP 1.5 - 2.5Based on the XLogP3 of 1.5 for 4-fluoro-N,N-dimethylbenzenesulfonamide[2]

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the C4-methyl protons, and the N-H proton. The aromatic region will be complex due to the substitution pattern and fluorine coupling. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with those in proximity to the fluorine atom exhibiting characteristic splitting (C-F coupling). Signals for the two methyl carbons will also be present.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
S=O Stretch (asymmetric) 1330-1370
S=O Stretch (symmetric) 1140-1180
C-F Stretch 1000-1400
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, the molecular ion peak [M]+ would be observed at m/z 203.0416 (calculated). Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds.

Synthesis and Reactivity

The synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide would likely follow established protocols for sulfonamide formation.

2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Diazotization Diazotization 2-Fluoro-4-methylaniline->Diazotization NaNO2, HCl Arenediazonium Salt Arenediazonium Salt Diazotization->Arenediazonium Salt Sulfonylation Sulfonylation Arenediazonium Salt->Sulfonylation SO2, CuCl2 2-Fluoro-4-methylbenzene-1-sulfonyl chloride 2-Fluoro-4-methylbenzene-1-sulfonyl chloride Sulfonylation->2-Fluoro-4-methylbenzene-1-sulfonyl chloride Amination Amination 2-Fluoro-4-methylbenzene-1-sulfonyl chloride->Amination Methylamine (CH3NH2) 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide Amination->2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Figure 2: A plausible synthetic workflow for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

General Synthetic Protocol
  • Preparation of the Sulfonyl Chloride: The synthesis would commence with the conversion of 2-fluoro-4-methylaniline to the corresponding diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-fluoro-4-methylbenzene-1-sulfonyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride would then be reacted with methylamine in the presence of a base (e.g., pyridine or triethylamine) to afford the final product, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

The reactivity of this compound is predicted to be typical of an arylsulfonamide. The sulfonamide nitrogen can be deprotonated under basic conditions, and the aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of the incoming group.

Safety and Handling

Based on the safety data for related sulfonamides, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide should be handled with care.

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It may also be harmful if swallowed.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

    • Use only in a well-ventilated area.[4]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Applications in Research and Drug Development

Substituted sulfonamides are of significant interest in drug discovery due to their diverse pharmacological activities. The unique combination of a fluorine atom and two methyl groups in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide could confer desirable properties for various therapeutic targets, including:

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group, making this class of compounds potential inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

  • Antimicrobial Agents: As analogs of pABA, sulfonamides can act as competitive inhibitors of dihydropteroate synthase in microorganisms.

  • Kinase Inhibition: The aromatic scaffold can be modified to target the ATP-binding site of various kinases involved in cell signaling pathways.

Conclusion

While direct experimental data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide remains elusive, a comprehensive analysis of its structural isomers and related compounds provides a strong foundation for predicting its physicochemical and spectroscopic properties. The insights presented in this guide are intended to facilitate further research and development involving this promising, yet undercharacterized, molecule. As a final and critical reminder, all predicted data should be confirmed through rigorous experimental validation.

References

  • PubChem. 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Foundational

Decoding the Mechanism of Action of Sulfonamide-Based Compounds: A Technical Whitepaper on DHPS Inhibition and Kinetic Profiling

Introduction to the Sulfonamide Pharmacophore Sulfonamides represent a cornerstone in the history of medicinal chemistry as the first broadly effective class of synthetic antimicrobial agents. Characterized by the core p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Sulfonamide Pharmacophore

Sulfonamides represent a cornerstone in the history of medicinal chemistry as the first broadly effective class of synthetic antimicrobial agents. Characterized by the core p-aminobenzenesulfonamide structural motif, these compounds exert their primary pharmacological effect by disrupting essential biosynthetic pathways in pathogenic organisms. While the sulfonamide moiety has been adapted to create diuretics, hypoglycemic agents, and anti-inflammatory drugs, its most critical application remains the targeted inhibition of bacterial and parasitic folate biosynthesis [1][1].

Molecular Mechanism: Structural Mimicry and Target Engagement

The primary mechanism of action for antibacterial and antimalarial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) (EC 2.5.1.15). DHPS is a highly conserved enzyme responsible for a critical step in the de novo synthesis of folate: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroic acid [2][2].

Because sulfonamides are structural analogs of PABA, they compete directly for the active site of DHPS. When a sulfonamide binds to DHPS, it prevents the incorporation of PABA, thereby halting the production of dihydropteroic acid. This downstream depletion of dihydrofolic acid and tetrahydrofolic acid severely impairs the synthesis of purines, pyrimidines, and specific amino acids, ultimately arresting DNA and RNA replication [1][1]. Since mammalian cells lack DHPS and rely on dietary folate, sulfonamides exhibit excellent selective toxicity.

FolatePathway DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Sulfa Sulfonamides (Competitive Inhibitor) Sulfa->DHPS Inhibits DHP 7,8-Dihydropteroic Acid DHPS->DHP Catalyzes DHF Dihydrofolic Acid DHP->DHF DHFS THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF DHFR

Folate biosynthesis pathway illustrating the competitive inhibition of DHPS by sulfonamides.

Kinetic Profiling: Decoupling Target Affinity from Phenotypic Efficacy

In modern drug development, relying solely on Minimum Inhibitory Concentration (MIC) assays is insufficient for robust Structure-Activity Relationship (SAR) mapping. MIC is a phenotypic metric heavily influenced by cellular permeability, efflux pump activity, and intracellular target concentration. To isolate the thermodynamic interaction between the drug and the DHPS active site, researchers must calculate the half-maximal inhibitory concentration ( IC50​ ) and the absolute inhibition constant ( Ki​ ).

If the sulfonamide acts purely as a competitive inhibitor, the IC50​ relates to the Ki​ via the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

where [S] is the concentration of PABA used in the assay, and Km​ is the Michaelis constant for PABA [3][3].

Quantitative Profiling of Sulfonamides against DHPS

The table below summarizes the in vitro inhibitory potency of standard sulfonamides against recombinant Pneumocystis carinii DHPS, highlighting how minor structural variations in the R-group substituent drastically alter target affinity.

Sulfonamide Compound IC50​ (nM)Structural Characteristic
Sulfathiazole 13Thiazole ring substituent
Sulfachlorpyridazine 18Chloropyridazine ring
Sulfamethoxazole 23Isoxazole ring
Sulfisoxazole 40Dimethylisoxazole ring
Dapsone (Sulfone) 150Di-p-aminophenyl sulfone

Data sourced from ASM Journals: Inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase by sulfa drugs [4][4].

Experimental Methodology: Self-Validating DHPS Enzymatic Assay

To accurately measure IC50​ and Ki​ values, a highly controlled, cell-free enzymatic assay is required. The following protocol outlines a radiometric approach utilizing [3H] -PABA, which remains the gold standard for avoiding UV-Vis interference from crude biological extracts.

AssayWorkflow Prep 1. Reagent Prep (DHPS, DHPPP, [3H]-PABA) Incubate 2. Incubation (37°C, varying[Sulfa]) Prep->Incubate Quench 3. Reaction Quench (Acidification/Cooling) Incubate->Quench Separate 4. Separation (HPLC or Chromatographic) Quench->Separate Quantify 5. Quantification (Scintillation/LC-MS) Separate->Quantify

Step-by-step workflow for the in vitro DHPS enzymatic inhibition assay.

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

    • Causality: Mg²⁺ is an essential cofactor for the pyrophosphate cleavage of DHPPP. DTT maintains the reducing environment necessary to prevent the oxidation of catalytic cysteine residues.

  • Enzyme Stabilization: Add recombinant DHPS and 0.1% Bovine Serum Albumin (BSA) to the buffer.

    • Causality: DHPS activity is highly concentration-dependent. At the nanomolar concentrations used in microplate assays, the enzyme can non-specifically adsorb to the plastic walls, leading to artificial loss of activity. BSA acts as a carrier protein to prevent this surface adsorption [5][5].

  • Inhibitor Titration: Dispense the sulfonamide compound in a 10-point, 3-fold serial dilution series (e.g., 100 µM down to 5 nM).

  • Reaction Initiation: Add a fixed concentration of DHPPP (excess, e.g., 10 µM) and radiolabeled [3H] -PABA (e.g., at a concentration equal to its Km​ , typically ~0.3 µM). Incubate at 37°C for 15 minutes.

    • Causality: Setting the [3H] -PABA concentration exactly at its Km​ simplifies the Cheng-Prusoff equation, allowing the Ki​ to be calculated directly as IC50​/2 .

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by rapid thermal quenching.

  • Separation & Quantification: Separate the unreacted [3H] -PABA from the newly synthesized [3H] -dihydropteroate product using reversed-phase HPLC or thin-layer chromatography. Quantify the product peak using liquid scintillation counting.

Self-Validation & Quality Control

To ensure this protocol operates as a self-validating system:

  • Linearity Check: A time-course curve must be plotted prior to inhibitor testing to confirm the 15-minute incubation falls within the linear range of initial velocity ( V0​ ).

  • Z'-Factor Determination: The assay must yield a Z'-factor > 0.5 using Sulfathiazole as a positive control and a DMSO vehicle as the negative control, ensuring an adequate signal-to-noise ratio for reliable IC50​ derivation.

Resistance Mechanisms and Therapeutic Repurposing

The clinical longevity of sulfonamides has been challenged by the emergence of resistance. In bacteria, resistance is primarily mediated by the acquisition of mobile genetic elements (plasmids) carrying sul1, sul2, or sul3 genes. These genes encode highly divergent DHPS isoforms (Sul enzymes) that maintain catalytic efficiency for PABA but exhibit a >100-fold decrease in binding affinity for sulfonamides [2][2]. In Plasmodium falciparum, resistance arises from specific point mutations within the chromosomal folP gene [6][6].

Despite resistance, the sulfonamide scaffold is undergoing a renaissance in antimalarial drug development. Because Plasmodium species rely entirely on de novo folate synthesis for DNA, RNA, and protein synthesis, DHPS remains a highly validated target [7][7]. Modern combination therapies, such as sulfadoxine-pyrimethamine, exploit the synergistic inhibition of two sequential enzymes in the folate pathway (DHPS and Dihydrofolate Reductase, respectively) to dramatically enhance efficacy and suppress the emergence of multi-drug resistant strains.

References

  • Title: 1 Source: ijpsjournal.com

  • Title:7 Source: nih.gov

  • Title:3 Source: asm.org

  • Title: 4 Source: asm.org

  • Title:5 Source: pnas.org

  • Title:6 Source: nih.gov

  • Title: 8 Source: researchgate.net

  • Title: 2 Source: biorxiv.org

Sources

Exploratory

Discovery and synthesis of novel fluorinated organic compounds.

[size="7 Advanced Methodologies in the Discovery and Synthesis of Novel Fluorinated Organic Compounds As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

[size="7

Advanced Methodologies in the Discovery and Synthesis of Novel Fluorinated Organic Compounds

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the profound impact of fluorine chemistry. The judicious incorporation of fluorine into small-molecule therapeutics is not merely a structural tweak; it is a strategic maneuver to fine-tune physicochemical properties. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to modulate pKa, enhance membrane permeability, and block cytochrome P450-mediated metabolic oxidation1[1]. In fact, in 2025 alone, nearly half of all FDA-approved small-molecule drugs contained at least one fluorine atom2[2].

However, the synthesis of these compounds has historically been bottlenecked by harsh reaction conditions and poor late-stage functionalization (LSF) compatibility. This technical guide dissects the mechanistic causality and field-proven protocols behind three transformative synthetic paradigms: Photoredox-Catalyzed Late-Stage Fluorination, Electrophilic Trifluoromethylation, and Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry.

Mechanistic Rationale: Breaking the Late-Stage Barrier

Photoredox-Catalyzed Late-Stage Fluorination

Traditional electrophilic or nucleophilic fluorination often requires highly reactive, corrosive reagents that are incompatible with the complex functional architectures of advanced active pharmaceutical ingredients (APIs). Photoredox catalysis bypasses these limitations by leveraging single-electron transfer (SET) events under mild, visible-light irradiation 3[3].

Recent breakthroughs utilize aryl thianthrenium salts as highly selective radical precursors. Unlike conventional pseudo-halides, thianthrenium salts can be installed directly onto complex arenes via highly site-selective C-H functionalization. Upon SET reduction by an excited-state photocatalyst, the thianthrenium leaving group undergoes mesolytic cleavage, generating a transient aryl radical that is rapidly trapped by a nucleophilic fluoride source 3[3].

PhotoredoxCycle PC Ru(bpy)3 2+ Ground State PC_star *Ru(bpy)3 2+ Excited State PC->PC_star Visible Light Radical Aryl Radical Intermediate PC_star->Radical SET (Reduction) Substrate Aryl Thianthrenium Salt (Substrate) Substrate->Radical Mesolytic Cleavage Fluorination Fluorine Transfer (F- Source) Radical->Fluorination Radical Trap Fluorination->PC Catalyst Regeneration Product Fluorinated Arene (Product) Fluorination->Product C-F Bond Formation

Photoredox catalytic cycle for late-stage fluorination via single-electron transfer (SET).

Trifluoromethylation Dynamics

The trifluoromethyl (-CF3) group is a privileged motif in medicinal chemistry due to its profound effect on lipophilicity and metabolic stability 4[4]. The evolution of trifluoromethylating agents—from highly toxic CF3I gas to shelf-stable electrophilic reagents (e.g., Umemoto's and Togni's reagents)—has revolutionized synthetic access. Recently, trifluoromethyl thianthrenium salts have emerged as multimodal reagents capable of delivering CF3+, CF3•, or CF3– depending on the activation mode, offering unprecedented flexibility for both electrophilic and radical pathways 5[5].

SuFEx Click Chemistry in Drug Discovery

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of click chemistry6[6]. The S(VI)-F bond (e.g., in aryl fluorosulfates or sulfonyl fluorides) is uniquely privileged: it is virtually inert to hydrolysis, oxidation, and reduction under physiological conditions. However, when positioned in the binding pocket of a target protein, the S(VI)-F bond undergoes rapid, specific exchange with nucleophilic amino acid residues (like lysine or tyrosine) to form a permanent covalent bond6[6]. This "context-dependent reactivity" makes SuFEx an unparalleled tool for designing targeted covalent inhibitors and conducting late-stage drug functionalization7[8].

SuFExWorkflow Phenol Phenol / Amine Precursor SuFEx SuFEx Reaction S(VI)-F Formation Phenol->SuFEx Reagent SO2F2 / SOF4 Hub Reagent->SuFEx Catalyst DBU Catalyst Catalyst->SuFEx Product Aryl Fluorosulfate (Stable Linker) SuFEx->Product >95% Yield Assay In Situ Biological Assay Product->Assay Direct Screening

SuFEx click chemistry workflow for rapid in situ generation and screening of aryl fluorosulfates.

Quantitative Data: Methodological Comparison

To guide experimental design, the operational parameters of these core methodologies are summarized below.

MethodologyPrimary ReagentCatalyst / ActivatorFunctional Group ToleranceTypical YieldsKey Application
Photoredox Fluorination Aryl Thianthrenium SaltsRu(bpy)3(PF6)2 + Blue LEDHigh (Alcohols, Amines, Esters)65–90%Late-stage C-H to C-F conversion in complex APIs.
Electrophilic Trifluoromethylation Umemoto’s / Togni’s ReagentsCu(I) or PhotocatalystModerate to High50–85%Direct C-H trifluoromethylation of arenes and heteroarenes.
SuFEx Click Chemistry SO2F2 Gas or SOF4DBU or BEMP (Base)Extremely High (Aqueous compatible)>95%Synthesis of covalent inhibitors and in situ biological screening.

Experimental Protocols: Self-Validating Systems

As a standard of practice, every synthetic sequence must include built-in validation to prevent the propagation of errors through multi-step syntheses.

Protocol 1: Photoredox-Catalyzed Late-Stage Fluorination of Complex Arenes

Causality Check: We utilize Ru(bpy)3(PF6)2 because its excited state reduction potential is perfectly matched to cleave the thianthrenium C-S bond without over-reducing the resulting aryl radical.

  • Substrate Activation: Dissolve the target arene (1.0 equiv) in anhydrous acetonitrile. Add thianthrene S-oxide (1.2 equiv) and trifluoroacetic anhydride (TFAA, 1.5 equiv) at 0 °C. Stir for 2 hours.

    • Validation Step: Monitor via LC-MS; the thianthrenium salt intermediate must appear as a distinct mass peak [M]+ before proceeding.

  • Photoredox Assembly: Transfer the isolated thianthrenium salt to a Schlenk tube. Add Ru(bpy)3(PF6)2 (2 mol%), AgF (2.0 equiv, acting as both the fluoride source and radical trap), and anhydrous DMF.

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (which will otherwise quench the excited state photocatalyst). Irradiate with a 450 nm blue LED at room temperature for 12 hours.

  • Validation & Isolation: Analyze the crude mixture via 19F NMR. A diagnostic singlet between -100 and -130 ppm confirms successful C-F bond formation. Purify via silica gel chromatography.

Protocol 2: In Situ SuFEx Synthesis of Aryl Fluorosulfates for High-Throughput Screening

Causality Check: The exceptional hydrolytic stability of the resulting fluorosulfate allows us to bypass purification entirely, enabling direct biological assaying of the crude mixture 7[8].

  • Reagent Preparation: In a 96-well plate, dispense the phenol-containing drug precursor (0.1 μmol) dissolved in 10 μL of DMSO per well.

  • SuFEx Activation: Add 1,1'-sulfonyldiimidazole (1.5 equiv) as a bench-stable SO2F2 surrogate, followed by DBU (1.5 equiv) as the base catalyst.

    • Causality Check: DBU deprotonates the phenol, significantly increasing its nucleophilicity toward the S(VI) center.

  • Incubation: Seal the plate and agitate at room temperature for 4 hours.

  • Validation & Assay Integration: Perform a rapid LC-MS check on a control well to ensure >95% conversion to the aryl fluorosulfate. Directly dilute the crude mixture with aqueous assay buffer (e.g., PBS) to the desired screening concentration. The S(VI)-F bond will remain perfectly stable in the aqueous buffer until it encounters the target protein's active site.

Sources

Foundational

An In-depth Technical Guide to 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. As Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. As Senior Application Scientist, the following sections will not only detail the fundamental properties of this molecule but also provide expert insights into its synthesis, characterization, and analytical methodologies, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The introduction of fluorine atoms into these molecules can significantly enhance their pharmacological profiles.[2] Fluorine's high electronegativity and small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This strategic incorporation of fluorine, often referred to as a "fluorine scan," is a routine and powerful approach in the development of novel drug and agrochemical candidates.[2] This guide focuses on the specific attributes and methodologies associated with 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a molecule that combines the proven pharmacophore of a sulfonamide with the advantageous properties of fluorine substitution.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide dictates its chemical behavior and potential biological activity. A thorough understanding of its structure is paramount for any research or development endeavor.

Chemical Formula and Molecular Weight

Based on its IUPAC name, the molecular structure of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide can be deconstructed as follows: a benzene ring is substituted with a sulfonamide group at position 1, a fluorine atom at position 2, and a methyl group at position 4. The nitrogen atom of the sulfonamide group is further substituted with a methyl group.

From this structure, the molecular formula and molecular weight have been determined.

PropertyValue
Molecular Formula C₈H₁₀FNO₂S
Molecular Weight 217.25 g/mol
Structural Diagram

Caption: 2D structure of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry, typically proceeding through the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The following protocol outlines a reliable method for the preparation of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, with explanations for the choice of reagents and conditions.

Synthetic Workflow

G start 2-Fluoro-4-methylaniline step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Sulfonylation (SO₂, CuCl₂) intermediate1->step2 intermediate2 2-Fluoro-4-methylbenzene-1-sulfonyl chloride step2->intermediate2 step3 Amination (Methylamine, Pyridine) intermediate2->step3 product 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide step3->product purification Work-up and Purification (Extraction, Chromatography) product->purification

Caption: Proposed synthetic workflow for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Detailed Experimental Protocol

Part A: Synthesis of 2-Fluoro-4-methylbenzene-1-sulfonyl chloride

  • Diazotization: To a stirred solution of 2-fluoro-4-methylaniline (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes. Expertise & Experience: The low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Sulfonylation: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred for several hours. Trustworthiness: The use of a copper catalyst is a standard and reliable method for the conversion of diazonium salts to sulfonyl chlorides.

  • Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield crude 2-fluoro-4-methylbenzene-1-sulfonyl chloride.

Part B: Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

  • Amination: To a solution of 2-fluoro-4-methylbenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, pyridine (2 equivalents) is added, followed by the dropwise addition of an aqueous solution of methylamine (1.2 equivalents) at 0-5 °C.[4] The reaction mixture is then stirred at room temperature for 12-24 hours. Expertise & Experience: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4] Using a slight excess of the amine ensures complete consumption of the sulfonyl chloride.

  • Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Spectroscopic Characterization

Unequivocal structural confirmation of the synthesized compound is essential. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

General Workflow for Spectroscopic Analysis

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Dissolve sample in appropriate solvent (e.g., CDCl₃, DMSO-d₆) nmr ¹H and ¹³C NMR prep->nmr ir FT-IR prep->ir ms Mass Spectrometry prep->ms interpret Correlate spectral data to molecular structure nmr->interpret ir->interpret ms->interpret

Caption: General workflow for spectroscopic characterization.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the 7-8 ppm region, with coupling patterns influenced by the fluorine and methyl substituents. A singlet or doublet for the N-methyl group will be observed, along with a singlet for the aromatic methyl group.
¹³C NMR Distinct signals for each of the eight carbon atoms are expected. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
FT-IR Characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O group in the sulfonamide will be present around 1340-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5] A band for the S-N stretch is also expected.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀FNO₂S) should be observed, confirming the molecular formula. Characteristic fragmentation patterns can provide further structural information.

Potential Applications in Research and Drug Development

While specific biological data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is not yet widely reported, its structural motifs suggest several promising avenues for investigation.

  • Anticancer Agents: Many sulfonamide derivatives have been explored as anticancer agents, often by targeting enzymes like carbonic anhydrases which are overexpressed in certain tumors.[6][7] The fluorinated benzene ring in this compound could enhance its binding affinity and selectivity for such targets.

  • Antibacterial Agents: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, acting by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making compounds containing this moiety potential inhibitors of various metalloenzymes.

  • Chemical Probes and Building Blocks: This compound can serve as a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.

Analytical Methodologies for Quantification in Biological Matrices

For preclinical and clinical development, robust analytical methods for the quantification of a drug candidate in biological matrices are crucial. The following outlines a validated approach using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

QuEChERS Sample Preparation Workflow

start Homogenized Tissue Sample (e.g., Liver, Plasma) step1 Addition of Acetonitrile and QuEChERS salts (e.g., MgSO₄, NaCl) start->step1 step2 Vortex and Centrifuge step1->step2 intermediate1 Supernatant (Acetonitrile Layer) step2->intermediate1 step3 Dispersive Solid-Phase Extraction (d-SPE) (e.g., PSA, C18) intermediate1->step3 step4 Vortex and Centrifuge step3->step4 product Purified Extract for LC-MS/MS Analysis step4->product

Caption: QuEChERS workflow for sample preparation.

Detailed Analytical Protocol
  • Extraction: A homogenized biological sample (e.g., 1 g of tissue or 1 mL of plasma) is placed in a centrifuge tube. Acetonitrile is added, followed by a QuEChERS salt packet (typically containing magnesium sulfate and sodium chloride). The tube is vigorously shaken and then centrifuged. Expertise & Experience: Acetonitrile is effective at precipitating proteins while extracting a wide range of analytes. The salts induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the supernatant is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove organic acids and other polar interferences, and potentially C18 to remove nonpolar interferences.[9] The tube is vortexed and centrifuged. Trustworthiness: d-SPE provides a rapid and effective cleanup, reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.

  • LC-MS/MS Analysis: The final purified extract is transferred to an autosampler vial for analysis by LC-MS/MS. A reversed-phase C18 column is typically used for separation, with a mobile phase gradient of water and acetonitrile or methanol containing a small amount of formic acid to promote ionization.[11][12] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide represents a molecule of significant interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The strategic placement of a fluorine atom on the sulfonamide scaffold suggests the potential for enhanced biological activity and favorable pharmacokinetic properties. The analytical methodologies detailed herein provide a robust framework for its quantification in complex matrices, a critical step in advancing this and similar compounds through the drug development pipeline.

References

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(12), e32434.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc.
  • Abafe, A. A., et al. (2017). Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry.
  • Yilmaz, U. D., & Kose, T. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Kaufmann, A., & Butcher, P. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 57(7), 458-462.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Food Safety and Inspection Service.
  • Jaber, F., et al. (2014). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. Analytical Methods, 6(16), 6464-6472.
  • ResearchGate. (2025). A modified QuEChERS method for the determination of sulfonamides in animal-derived food using enzymatic inhibition assay. Retrieved from [Link]

  • IAEA. (2019). Synthesis, Characterization, and Biological Investigation of Alanine-Based Sulfonamide Derivative: FT-IR, 1H NMR Spectra: MEP, HOMO–LUMO Analysis, and Molecular Docking. Retrieved from [Link]

  • Hou, J., et al. (2014). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. Analytical Methods, 6(16), 6464-6472.
  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

  • Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 170-178.
  • Vaškevičiūtė, K., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
  • Rehman, H., et al. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 31(3), 491-498.
  • ACS Publications. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: An Application Note and Detailed Protocol

Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The introduction of fluorine atoms into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated sulfonamides particularly attractive targets in drug discovery. This document provides a comprehensive guide for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a compound of interest for researchers in medicinal chemistry and organic synthesis. The protocol herein details a robust and reproducible method starting from commercially available 2-Fluoro-4-methylbenzene-1-sulfonyl chloride and methylamine.

The synthesis proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride by methylamine. This reaction is a well-established and reliable method for the formation of N-substituted sulfonamides[2]. The presence of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the amine nucleophile and impede the reaction.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between an arylsulfonyl chloride and a primary amine. The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electron-deficient sulfur atom of 2-Fluoro-4-methylbenzene-1-sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the sulfonamide bond. A tertiary amine base, such as triethylamine, is employed to scavenge the proton from the nitrogen and the liberated chloride ion, forming a triethylammonium chloride salt.

Caption: General mechanism for sulfonamide formation.

Materials and Methods

Materials
ReagentCAS NumberSupplierPurity
2-Fluoro-4-methylbenzene-1-sulfonyl chloride518070-29-6Sigma-Aldrich≥95%
Methylamine (2.0 M solution in THF)74-89-5Sigma-Aldrich
Triethylamine121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich≥99.8%
Hydrochloric acid (1 M aqueous solution)7647-01-0Fisher Scientific
Saturated aqueous sodium bicarbonate solution144-55-8Fisher Scientific
Brine (Saturated aqueous sodium chloride)7647-14-5Fisher Scientific
Anhydrous magnesium sulfate7487-88-9Sigma-Aldrich≥99.5%
Silica gel (for column chromatography)7631-86-9Merck60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

Caption: Workflow for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 eq, e.g., 2.08 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol).

  • Addition of Methylamine: Slowly add a 2.0 M solution of methylamine in THF (1.2 eq, e.g., 6.0 mL, 12 mmol) dropwise to the reaction mixture over 15-20 minutes. A white precipitate of triethylammonium chloride may form during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for an additional hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL). The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, a singlet for the aryl-methyl group, and signals in the aromatic region corresponding to the protons on the fluorotoluene ring.

  • ¹³C NMR: The spectrum should display signals for the N-methyl and aryl-methyl carbons, as well as the aromatic carbons, with characteristic splitting patterns for the carbons coupled to the fluorine atom.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (if any secondary sulfonamide is present as an impurity, though not expected in the final product), C-H stretches, S=O stretches (typically two strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), and C-F stretch are anticipated.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (C₈H₁₀FNO₂S, MW: 203.23 g/mol ).

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete reactionInsufficient reaction time or low temperature.Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can be considered, but monitor for potential side reactions by TLC.
Formation of a significant amount of precipitateThe precipitate is likely triethylammonium chloride.This is expected and indicates the reaction is proceeding. Ensure efficient stirring to maintain a homogenous mixture.
Low yield after work-upProduct loss during aqueous washes.Ensure the pH of the aqueous layer is appropriate during each wash step. Back-extract the aqueous layers with dichloromethane to recover any dissolved product.
Difficulty in purificationCo-elution of impurities with the product.Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. Consider using a different stationary phase if necessary.

Safety Precautions

  • 2-Fluoro-4-methylbenzene-1-sulfonyl chloride: This reagent is corrosive and a lachrymator. It reacts with water and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Methylamine is a flammable and corrosive gas, typically supplied as a solution in a solvent like THF. Handle in a fume hood and avoid inhalation of vapors.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. The described method is based on a standard and high-yielding transformation, making it accessible to researchers with a basic understanding of organic synthesis techniques. By following this protocol, scientists and drug development professionals can efficiently synthesize this valuable fluorinated sulfonamide for further investigation in their research endeavors.

References

  • García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • BenchChem. (2025).
  • TCI Chemicals. (2026).
  • Enamine. (n.d.).
  • Fisher Scientific. (2009).
  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. [Link]

  • Molport. (n.d.). 2-fluoro-N,3-dimethylbenzene-1-sulfonamide. [Link]

  • ResearchGate. (2024). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. [Link]

  • ACS Publications. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]

  • ResearchGate. (2024). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

Sources

Application

Application Note: A Multi-Modal Approach to the Comprehensive Characterization of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Abstract This document provides a detailed guide for the analytical characterization of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a key organofluorine building block in modern medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the analytical characterization of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a key organofluorine building block in modern medicinal chemistry and drug development. The inherent bioactivity of the sulfonamide group, combined with the unique physicochemical properties imparted by fluorine, necessitates a robust, multi-technique approach for unambiguous structural confirmation, purity assessment, and impurity profiling.[1][2][3] We present a suite of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind the methodological choices and provides detailed, field-proven protocols suitable for implementation in research and quality control laboratories.

Introduction: The Analytical Imperative

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are foundational in pharmaceutical sciences.[1] The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this compound highly valuable.[4][5] Consequently, rigorous characterization is not merely a procedural step but a critical prerequisite to ensure the validity of subsequent biological or chemical studies. This guide establishes a self-validating analytical workflow where each technique provides complementary information, culminating in a comprehensive and trustworthy characterization of the target molecule.

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. We employ both HPLC and GC-MS to leverage their distinct selectivities.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality and Methodological Rationale: RP-HPLC is the gold standard for determining the purity of non-volatile to semi-volatile organic compounds. A C18 stationary phase is selected for its hydrophobic nature, which effectively retains the aromatic sulfonamide. A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities are resolved from the main analyte peak. The addition of 0.1% formic acid to the mobile phase serves to protonate any residual silanols on the silica backbone of the stationary phase and to ensure the analyte is in a consistent ionic state, thereby improving peak shape and reproducibility.[6] A Photo-Diode Array (PDA) detector is used to assess peak purity spectrally and to select the optimal detection wavelength (λmax) for maximum sensitivity.

Experimental Protocol: HPLC-PDA

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide Reference Standard (≥99.5% purity)

    • Methanol (HPLC Grade, for sample dissolution)

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • Data Analysis:

    • Determine the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks.

    • Confirm the identity of the analyte by comparing the retention time and UV spectrum of the sample's main peak with that of the reference standard.

Data Presentation: HPLC Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 254 nm
Volatile Impurity Profiling and Molecular Weight Confirmation by GC-MS

Causality and Methodological Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities. However, primary and secondary sulfonamides often exhibit poor thermal stability and chromatographic behavior.[7] To overcome this, a derivatization step is necessary to cap the acidic N-H proton, thereby increasing thermal stability and volatility.[7][8] We utilize pentafluorobenzyl bromide (PFB-Br) for derivatization, which creates a thermally stable derivative with a characteristic mass spectrum. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the compound, while the molecular ion (or a related high-mass fragment) confirms the molecular weight of the derivative.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Reagents & Materials:

    • Toluene (Anhydrous)

    • Pentafluorobenzyl bromide (PFB-Br)

    • Potassium Carbonate (K₂CO₃)

    • Sample of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

  • Derivatization Protocol:

    • In a 2 mL vial, dissolve ~1 mg of the sulfonamide in 500 µL of toluene.

    • Add ~5 mg of anhydrous K₂CO₃ and 10 µL of PFB-Br.

    • Cap the vial and heat at 60 °C for 1 hour.

    • Cool to room temperature. The supernatant can be directly injected.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) for any impurity peaks.

    • Examine the mass spectrum of the main peak. Identify the molecular ion of the PFB-derivative and key fragment ions to confirm the structure. The expected mass increase from derivatization is 180.01 Da (C₇H₂F₅).

Data Presentation: GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Range 40 - 550 amu

Unambiguous Structure Elucidation by NMR Spectroscopy

NMR is the most powerful technique for de novo structure determination of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atom.

Causality and Methodological Rationale:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state.

  • ¹⁹F NMR: Is highly specific to fluorine. The large chemical shift dispersion and sensitivity of ¹⁹F make it an excellent probe for structural confirmation.[4][5][9] The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the nature of other substituents.[10][11]

Experimental Protocol: NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents & Materials:

    • Deuterated Chloroform (CDCl₃) or DMSO-d₆ with 0.03% TMS

    • NMR tubes

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Analysis and Expected Spectra:

    • ¹H NMR (in CDCl₃):

      • Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.

      • N-CH₃ protons: A singlet around δ 2.7-3.0 ppm (integrating to 3H).

      • Aryl-CH₃ protons: A singlet around δ 2.4-2.6 ppm (integrating to 3H).

    • ¹³C NMR (in CDCl₃):

      • Aromatic carbons: Signals between δ 110-150 ppm. The carbon directly attached to fluorine will appear as a doublet with a large ¹JCF coupling constant.

      • N-CH₃ carbon: A signal around δ 38-42 ppm.

      • Aryl-CH₃ carbon: A signal around δ 20-23 ppm.

    • ¹⁹F NMR (in CDCl₃):

      • A single resonance is expected in the typical range for aromatic fluorine compounds (δ -100 to -130 ppm), likely appearing as a multiplet due to coupling with adjacent aromatic protons.[9][12]

Data Presentation: NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zgfl
Solvent CDCl₃CDCl₃CDCl₃
Number of Scans 16102464
Relaxation Delay 2.0 s2.0 s2.0 s

Molecular Formula Confirmation by Elemental Analysis

Causality and Methodological Rationale: Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For a highly pure compound, this confirms the molecular formula (C₈H₁₀FNO₂S). This technique serves as a fundamental check of purity and identity, corroborating the results from mass spectrometry. The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

Experimental Protocol: CHNS Analysis

  • Instrumentation: CHNS Elemental Analyzer.

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents. Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values calculated from the molecular formula. The experimental values should fall within ±0.4% of the theoretical values to confirm the formula.[13]

Data Presentation: Elemental Composition

ElementTheoretical %Found %
Carbon (C) 47.28(Enter experimental value)
Hydrogen (H) 4.96(Enter experimental value)
Nitrogen (N) 6.89(Enter experimental value)
Sulfur (S) 15.78(Enter experimental value)
Molecular Formula: C₈H₁₀FNO₂SMolecular Weight: 203.24

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The strength of this guide lies in its integrated approach, where each method validates the others.

G cluster_0 Sample cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Formula Confirmation cluster_4 Final Report Sample 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide HPLC HPLC-PDA Sample->HPLC Purity & Identity GCMS GC-MS Sample->GCMS Impurity Profile & MW NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Unambiguous Structure EA Elemental Analysis Sample->EA Empirical Formula Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Integrated workflow for comprehensive characterization.

References

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • U.S. Department of Agriculture. (2011, May 11). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available from: [Link]

  • Heliyon. (2019, November 28). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as N,N-dipentafluorobenzyl derivatives. Available from: [Link]

  • The Journal of Organic Chemistry. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • Foods. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • ResearchGate. (2014, February). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Available from: [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • Journal of AOAC INTERNATIONAL. (2020, January 14). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • The Journal of Organic Chemistry. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR. Available from: [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1999, June 11). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available from: [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]

  • Grupo Biomaster. (n.d.). Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Available from: [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • ResearchGate. (2021, June 17). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Available from: [Link]

  • Environmental Science and Pollution Research. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Chembase.cn. (n.d.). 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide — Chemical Substance Information. Available from: [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available from: [Link]

  • Journal of the American Chemical Society. (2019, January 16). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Available from: [Link]

  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. Available from: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available from: [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

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Method

Application Notes and Protocols: 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide in Medicinal Chemistry

Executive Summary 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6) is a highly specialized, multifunctional building block utilized in modern medicinal chemistry and drug discovery[1][2]. Featuring a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6) is a highly specialized, multifunctional building block utilized in modern medicinal chemistry and drug discovery[1][2]. Featuring a unique combination of a strongly electron-withdrawing 2-fluoro substituent, a secondary N-methyl sulfonamide, and a lipophilic 4-methyl anchor, this molecule serves as a privileged scaffold for developing isoform-selective enzyme inhibitors, kinase modulators, and intracellular chemical probes[3][4].

Unlike ubiquitous primary sulfonamides (e.g., acetazolamide) that suffer from off-target toxicity due to pan-inhibition of metalloenzymes, the structural nuances of this secondary fluorinated sulfonamide enable precise tuning of physicochemical properties, including pKa, membrane permeability, and binding pocket selectivity[5][6].

Mechanistic Rationale & Structural Insights

The utility of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is driven by the synergistic effects of its three primary functional groups. Understanding the causality behind these structural features is critical for rational drug design.

The 2-Fluoro Effect: pKa Modulation and 19F NMR Utility

The introduction of a fluorine atom ortho to the sulfonamide group exerts a strong negative inductive effect (-I), significantly lowering the pKa of the sulfonamide N-H bond[5]. In the context of Carbonic Anhydrase (CA) inhibition, the deprotonated sulfonamide anion is required to coordinate with the active-site Zn2+ ion. By lowering the pKa, the fluorinated benzenesulfonamide ensures a higher fraction of the molecule exists in the active anionic state at physiological pH, thereby enhancing binding affinity[7][8]. Furthermore, the 19F nucleus provides an excellent bio-orthogonal handle for ligand-based NMR screening[3].

The N-Methyl Effect: Isoform Selectivity

Primary sulfonamides ( −SO2​NH2​ ) are classic pan-inhibitors of human Carbonic Anhydrases (hCAs), binding indiscriminately to the ubiquitous off-target isoforms hCA I and hCA II[5]. The N-methyl substitution converts the molecule into a secondary sulfonamide. The added steric bulk restricts the molecule from entering the narrow active sites of hCA I and II, while allowing it to perfectly occupy the wider, more accommodating active clefts of tumor-associated isoforms hCA IX and hCA XII[6][9]. Additionally, masking one hydrogen bond donor improves the molecule's lipophilicity and passive membrane permeability.

The 4-Methyl Effect: Lipophilic Anchoring and Synthetic Versatility

The para-tolyl methyl group serves a dual purpose. Biologically, it provides a lipophilic anchor that engages in favorable van der Waals interactions within hydrophobic sub-pockets of target proteins[5]. Synthetically, it acts as a highly reactive benzylic handle, allowing for late-stage functionalization (e.g., radical bromination) to append larger pharmacophores.

Pharmacophore Molecule 2-Fluoro-N,4-dimethyl benzene-1-sulfonamide F_Group 2-Fluoro Group Molecule->F_Group N_Me N-Methyl Group Molecule->N_Me Me_Group 4-Methyl Group Molecule->Me_Group F_Effect Lowers pKa Enhances Zn2+ Binding 19F NMR Handle F_Group->F_Effect N_Effect Isoform Selectivity (CA IX/XII over I/II) Improves Permeability N_Me->N_Effect Me_Effect Lipophilic Anchor Late-Stage Synthetic Handle Me_Group->Me_Effect

Caption: Pharmacophore mapping and structure-activity rationale for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Quantitative Impact on Target Selectivity

The transition from a primary non-fluorinated sulfonamide to a secondary fluorinated sulfonamide fundamentally shifts the pharmacological profile of the scaffold. Table 1 summarizes the representative impact of these modifications on Carbonic Anhydrase inhibition profiles, demonstrating the critical E-E-A-T causality of the N-methyl group in driving selectivity[5][6][9].

Table 1: Comparative Inhibition Profiles of Sulfonamide Scaffolds

Compound ClasshCA I Affinity ( Ki​ )hCA IX Affinity ( Ki​ )Selectivity Ratio (IX/I)Cell Permeability
Primary Non-FluorinatedHigh (~10-50 nM)High (~10-50 nM)~1.0Low
Primary FluorinatedVery High (~0.2 nM)Ultra-High (~50 pM)~4.0Low
Secondary Fluorinated Low (>10,000 nM) High (~400 nM) >25.0 High

Note: Data aggregated from structural analogs to illustrate the steric exclusion effect of the N-methyl group on off-target hCA I binding[5][9].

Experimental Workflows & Protocols

Protocol 1: Late-Stage Functionalization via Benzylic Bromination

To utilize 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide as a building block for larger kinase inhibitors (e.g., CDK8/CycC modulators[4]), the 4-methyl group must be activated. This protocol details a Wohl-Ziegler radical bromination.

Causality Note: The secondary sulfonamide nitrogen is nucleophilic and susceptible to N-bromination. To ensure absolute regioselectivity at the benzylic position, the N-methyl group must first be protected using a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N2​ atmosphere.

    • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (TEA, 1.5 eq).

    • Cool the reaction to 0 °C and add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise.

    • Stir at room temperature for 4 hours. Quench with saturated NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the N-Boc protected intermediate.

  • Radical Bromination:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Acetonitrile (a greener alternative to CCl4​ ).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reflux the mixture at 80 °C under visible light irradiation for 6 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The benzylic protons will shift downfield in 1H NMR (from ~2.3 ppm to ~4.4 ppm) confirming successful bromination.

  • Workup & Isolation:

    • Cool the reaction, filter off the precipitated succinimide, and concentrate the filtrate.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 4-(bromomethyl)-2-fluoro-N-methyl-N-(Boc)benzenesulfonamide.

Protocol 2: In-Cell 19F NMR Target Engagement Assay

Fluorinated benzenesulfonamides are premier chemical probes for verifying intracellular target engagement without the need for bulky fluorescent tags[3][10]. This protocol outlines the use of the 2-fluoro reporter to monitor binding to hCA IX in living cells.

Causality Note: When the free ligand (sharp 19F signal) binds to the massive intracellular protein target, its rotational correlation time increases drastically, leading to rapid T2​ relaxation and significant line broadening of the 19F NMR signal[3].

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction:

    • Culture HT-29 colorectal cancer cells in DMEM supplemented with 10% FBS.

    • Incubate cells in a hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ) for 48 hours to upregulate hCA IX expression.

  • Ligand Incubation:

    • Prepare a 100 µM solution of the fluorinated sulfonamide probe in complete media (containing 0.5% DMSO to ensure solubility).

    • Incubate the hypoxic cells with the probe for 2 hours at 37 °C to allow for passive membrane permeation and target binding.

  • Cell Harvesting & Sample Preparation:

    • Wash the cells three times with cold PBS to remove all extracellular (unbound) ligand.

    • Harvest the cells via scraping (avoid trypsin to preserve membrane integrity) and pellet at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS containing 10% D2​O (for NMR lock) and 1 mM Trifluoroacetic acid (TFA) as an internal 19F chemical shift reference (-76.55 ppm).

  • NMR Acquisition:

    • Transfer the cell suspension to a 5 mm Shigemi NMR tube.

    • Acquire 19F NMR spectra on a 600 MHz spectrometer equipped with a cryoprobe, using a standard 1D sequence with proton decoupling.

    • Self-Validation Check: Compare the line width of the intracellular signal to a control spectrum of the free ligand in buffer. A line broadening of >50 Hz confirms macromolecular target engagement.

NMR_Workflow Step1 1. Cell Culture & Hypoxia Induction (Upregulate CA IX Target) Step2 2. Ligand Incubation (Introduce Fluorinated Probe) Step1->Step2 Step3 3. Cell Harvesting & Washing (Remove Extracellular Ligand) Step2->Step3 Step4 4. In-Cell 19F NMR Acquisition (Monitor Chemical Shift & Broadening) Step3->Step4 Step5 5. Signal Deconvolution (Validate Target Engagement) Step4->Step5

Caption: Step-by-step workflow for evaluating intracellular target engagement using in-cell 19F NMR.

References

  • BLDpharm Product Catalog - 156905-49-6 | 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. Source: bldpharm.com.
  • Bidepharm Product Catalog - CAS: 888697-74-3 / 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. Source: bidepharm.com.
  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - Journal of Medicinal Chemistry. Source: acs.org.
  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR (PubMed) - National Institutes of Health. Source: nih.gov.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - Journal of Medicinal Chemistry. Source: acs.org.
  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - National Institutes of Health (PMC). Source: nih.gov.
  • 6rri - Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide - Protein Data Bank Japan. Source: pdbj.org.
  • 6RJJ: Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide - RCSB PDB. Source: rscb.org.
  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors - Semantic Scholar. Source: semanticscholar.org.
  • Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PeerJ. Source: peerj.com.

Sources

Application

Application Note: Safety, Handling, and Experimental Protocols for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Introduction and Mechanistic Overview 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6) is a highly specialized fluorinated sulfonamide building block utilized extensively in drug discovery and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6) is a highly specialized fluorinated sulfonamide building block utilized extensively in drug discovery and medicinal chemistry[1]. The sulfonamide moiety is a well-established pharmacophore, frequently acting as a transition-state analog for metalloenzymes such as carbonic anhydrases. The strategic placement of a fluorine atom at the ortho position relative to the sulfonamide group modulates the pKa of the sulfonamide nitrogen, enhancing its hydrogen-bond donating capacity and overall target binding affinity.

However, the same physicochemical properties that make this compound biologically active also render it acutely toxic. The combination of the lipophilic methyl groups and the highly electronegative fluorine atom significantly increases the molecule's membrane permeability. This allows the compound to rapidly cross the stratum corneum (dermal absorption), alveolar epithelium (inhalation), and gastrointestinal mucosa (oral ingestion), necessitating stringent safety protocols.

Physicochemical and Hazard Profile

To ensure safe handling, it is critical to understand the quantitative hazard profile of the compound. The table below summarizes the key physicochemical properties and Globally Harmonized System (GHS) hazard classifications[1][2][3].

Property / ClassificationData / Value
CAS Registry Number 156905-49-6
Molecular Formula C8H10FNO2S
Molecular Weight 203.23 g/mol
GHS Hazard Statements H301, H311, H331
Toxicity Profile Toxic if swallowed, in contact with skin, or if inhaled
Packing Group III (Toxic Substances)
Optimal Storage Sealed in a dry environment, room temperature

Note: The H301, H311, and H331 classifications indicate Category 3 Acute Toxicity across all three primary exposure routes[4].

Safety and Handling Procedures (Self-Validating System)

Because 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is acutely toxic via inhalation, dermal contact, and ingestion[2], standard laboratory precautions are insufficient. The following protocol establishes a self-validating safety system, ensuring that any breach in containment is immediately identifiable and mitigable.

Engineering Controls and PPE
  • Containment: All weighing, transferring, and dissolution must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile gloves (minimum 8 mil thickness). The outer glove must be discarded immediately if contamination is suspected.

    • Respirator: If a fume hood is unavailable or during a spill, a NIOSH-approved half-face respirator with P100 particulate filters is mandatory.

    • Body: Disposable Tyvek® sleeves over a standard fluid-resistant lab coat.

Causality of Protocol Choices

The requirement for double-gloving and P100 filtration is directly tied to the compound's H311 (Toxic in contact with skin) and H331 (Toxic if inhaled) designations[4]. The low molecular weight (203.23 g/mol ) and enhanced lipophilicity mean that fine particulates generated during weighing can easily become airborne and be absorbed through the skin or lungs upon contact.

Experimental Workflow: Preparation of in vitro Stock Solutions

To maintain scientific integrity and ensure reproducible biological assays, the preparation of stock solutions must be standardized.

Step-by-Step Protocol
  • Preparation: Pre-weigh a sealed, empty amber glass vial on an analytical balance. Tare the balance.

  • Transfer: Inside the fume hood, carefully transfer approximately 5 mg of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide into the vial using an anti-static micro-spatula.

  • Measurement: Seal the vial, decontaminate the exterior with a 70% ethanol wipe, and re-weigh on the analytical balance to determine the exact mass.

  • Dissolution: Return the vial to the hood. Calculate the required volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

    • Formula:Volume (mL) = Mass (mg) / (203.23 g/mol * 10 mM)

  • Validation (Self-Validating Step): Before use in biological assays, withdraw a 1 µL aliquot, dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50), and perform LC-MS/MS analysis. This confirms the exact concentration and verifies that no defluorination or sulfonamide hydrolysis occurred during transit or storage.

  • Storage: Aliquot the validated 10 mM stock into single-use PCR tubes (50 µL each) to avoid freeze-thaw degradation. Store at -20°C.

Workflow Visualization

G Start Compound Receipt CAS: 156905-49-6 PPE Don High-Level PPE (Double Nitrile, Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Closed-Vial Weighing (Anti-static tools) Hood->Weigh Solvent Dissolve in Anhydrous DMSO (10 mM Stock) Weigh->Solvent Validate LC-MS/MS Validation (Purity & Conc. Check) Solvent->Validate Waste Dispose as Class 6.1 Toxic Waste Solvent->Waste Contaminated Materials Store Aliquot & Store (-20°C) Validate->Store Validate->Waste Failed QC

Safety and handling workflow for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

References

  • Title: Full collection of Hazard statements. In force from 17 October 2020 - MSDS Europe Source: msds-europe.com URL: [Link]

  • Title: GHS Classification Summary - PubChem - NIH Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is typically a two-stage process. First, the preparation of the key intermediate, 2-fluoro-4-methylbenzene-1-sulfonyl chloride, followed by its reaction with methylamine. This guide is structured to address potential issues in both stages, as well as in the final work-up and purification.

Overall Synthesis Workflow

The following diagram illustrates the general two-step pathway for the synthesis.

Synthesis_Workflow Start Starting Material (2-Fluoro-4-methylaniline) Step1 Stage 1: Sulfonyl Chloride Formation Start->Step1 Diazotization, Sandmeyer Reaction Intermediate Intermediate (2-Fluoro-4-methylbenzene- 1-sulfonyl chloride) Step1->Intermediate Step2 Stage 2: Sulfonamide Formation (Sulfonylation) Intermediate->Step2 Reaction with Methylamine Product Crude Product (2-Fluoro-N,4-dimethylbenzene- 1-sulfonamide) Step2->Product Purification Work-up & Purification Product->Purification Extraction, Crystallization, etc. Final Final Product Purification->Final

Caption: General two-stage workflow for the synthesis.

Stage 1: Synthesis of 2-Fluoro-4-methylbenzene-1-sulfonyl chloride

The quality of this intermediate is critical for a high-yielding second step. It is typically prepared from 2-fluoro-4-methylaniline via a Sandmeyer-type reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing the sulfonyl chloride intermediate? The most reliable method involves a two-step, one-pot sequence starting from 2-fluoro-4-methylaniline[1][2]. First, the aniline is converted to a diazonium salt using sodium nitrite and a strong acid (like HCl). This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.

Q2: My sulfonyl chloride intermediate is a dark oil or solid. Is this normal? How do I purify it? Ideally, the crude product should be a light yellow or beige solid/oil[3]. Dark coloration often indicates the presence of impurities from side reactions. Purification can be achieved by distillation under reduced pressure or by flash chromatography on silica gel. However, given the reactivity of sulfonyl chlorides, it is often recommended to use the crude material directly in the next step, provided its purity is reasonably high.

Q3: The sulfonyl chloride is highly reactive. How should I handle and store it? Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines[4][5]. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). If you need to store the intermediate, do so in a tightly sealed container under an inert atmosphere at a low temperature (0-4 °C). For best results, use it immediately after preparation.

Troubleshooting Guide: Sulfonyl Chloride Formation
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Diazotization: Temperature too high (>5 °C), incorrect stoichiometry of NaNO₂, or insufficient acid. 2. Decomposition of Diazonium Salt: The reaction mixture warmed up prematurely. 3. Inactive Catalyst: The copper(I) catalyst was oxidized to copper(II).1. Maintain the temperature strictly between 0-5 °C during diazotization. Ensure slow, dropwise addition of the sodium nitrite solution. 2. Keep the diazonium salt solution cold until it is added to the SO₂/catalyst mixture. 3. Use freshly prepared or high-purity copper(I) chloride.
Formation of Tarry Byproducts 1. Side reactions of the diazonium salt: Uncontrolled decomposition or coupling reactions. 2. Reaction temperature too high. 1. Ensure efficient stirring and controlled addition rates to prevent localized concentration and temperature increases. 2. Carefully monitor and control the temperature throughout the reaction.
Product is Contaminated with Sulfonic Acid Exposure to water: Ingress of moisture during the reaction or work-up.1. Use anhydrous solvents and reagents. Dry all glassware in an oven before use. 2. Perform the reaction under a nitrogen or argon atmosphere. 3. During work-up, use a non-aqueous solvent like dichloromethane or ethyl acetate for extraction.
Stage 2: Sulfonamide Formation (Sulfonylation)

This is the classic reaction between the prepared sulfonyl chloride and methylamine to form the target sulfonamide[6]. Optimizing this step is key to achieving a high overall yield.

Reaction Mechanism Overview

Sulfonylation_Mechanism cluster_0 Sulfonylation Reaction R_SO2Cl R-SO₂Cl Intermediate [Intermediate Complex] R_SO2Cl->Intermediate + MeNH2 CH₃NH₂ MeNH2->Intermediate + Product_HCl R-SO₂NHCH₃ + HCl Intermediate->Product_HCl Nucleophilic Attack & Cl⁻ Elimination Product_Salt R-SO₂NHCH₃ + Base·HCl Product_HCl->Product_Salt Acid Neutralization Base Base (e.g., Et₃N) Base->Product_Salt +

Caption: Nucleophilic attack of methylamine on the sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is a base required in this reaction? The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct[4][6]. This HCl will protonate the unreacted methylamine, forming a non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻), which halts the reaction. An external base, such as triethylamine or pyridine, is added to neutralize the HCl as it forms, ensuring the methylamine remains available to react[4].

Q2: What are the primary side reactions I should be aware of? The two main side reactions are:

  • Di-sulfonylation: If an excess of sulfonyl chloride is used or the reaction conditions are too harsh, a second molecule of sulfonyl chloride can react with the initially formed sulfonamide to create a di-sulfonylated byproduct[4].

  • Hydrolysis of the sulfonyl chloride: As mentioned, any water present in the reaction will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, which appears as a polar spot on a TLC plate[4].

Q3: How can I prevent the formation of the di-sulfonylated byproduct? Controlling the stoichiometry is crucial. Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. A highly effective technique is "inverse addition," where the sulfonyl chloride solution is added dropwise to the stirred solution of methylamine and base[7]. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the desired mono-sulfonylation. Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) also helps minimize this side reaction[4].

Q4: My reaction is not progressing. What should I check first? First, verify the quality of your sulfonyl chloride. If it is old or has been exposed to moisture, it may have hydrolyzed. Use freshly prepared sulfonyl chloride for best results[4]. Second, ensure your reagents and solvent are anhydrous[5]. Finally, confirm that you have added a sufficient amount of base (at least 1.1 equivalents) to neutralize the HCl produced.

Experimental Protocol: General Procedure for Sulfonylation
  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve methylamine (as a solution in THF or as a gas bubbled through the solvent, 1.2 equivalents) and a tertiary amine base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve the 2-fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride starting material is consumed[4].

Troubleshooting Guide: Sulfonylation Step

The following flowchart provides a decision-making process for common issues encountered during the sulfonylation reaction.

Troubleshooting_Sulfonylation Start Analyze Reaction Mixture (TLC / LC-MS) LowYield Problem: Low to No Product Formation Start->LowYield DiSulf Problem: Second, Less Polar Spot on TLC (Di-sulfonylation) Start->DiSulf SulfAcid Problem: Polar Byproduct at TLC Baseline (Sulfonic Acid) Start->SulfAcid Sol_LowYield1 Cause: Inactive Sulfonyl Chloride Solution: Use freshly prepared or purified starting material. LowYield->Sol_LowYield1 Yes Sol_LowYield2 Cause: Insufficient Base Solution: Ensure >= 1.1 eq. of base is present. LowYield->Sol_LowYield2 Yes Sol_LowYield3 Cause: Low Reactivity Solution: Increase temperature or allow longer reaction time. LowYield->Sol_LowYield3 Yes Sol_DiSulf1 Cause: Excess Sulfonyl Chloride Solution: Use inverse addition; add sulfonyl chloride to amine solution. DiSulf->Sol_DiSulf1 Yes Sol_DiSulf2 Cause: High Temperature Solution: Run reaction at lower temp (0 °C to RT). DiSulf->Sol_DiSulf2 Yes Sol_SulfAcid1 Cause: Water in Reaction Solution: Use anhydrous solvents/reagents and inert atmosphere. SulfAcid->Sol_SulfAcid1 Yes

Caption: Troubleshooting flowchart for the sulfonylation reaction.

Stage 3: Work-up and Purification

A proper work-up is essential to isolate the product in high purity and remove unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: My aqueous work-up isn't removing the unreacted sulfonyl chloride. What can I do? A simple water or basic wash may not be sufficient to hydrolyze all unreacted sulfonyl chloride, especially if it is sterically hindered[8]. Before performing a basic wash (e.g., with NaHCO₃), consider a "nucleophilic quench." Add a small amount of a simple, volatile amine like aqueous ammonia or a primary alcohol like methanol to the reaction mixture. This will convert the remaining sulfonyl chloride into a more easily separable sulfonamide or sulfonate ester, respectively[8].

Q2: When should I consider using a scavenger resin? Scavenger resins are an excellent tool for purification when traditional extraction methods fail or for high-throughput synthesis[8]. Amine-functionalized resins can be used to "scavenge" and remove excess sulfonyl chloride from the reaction mixture. The process involves simply stirring the resin with the crude product solution, followed by filtration to remove the resin-bound impurity[8].

Q3: What is the best method to purify the final product? For most sulfonamides, which are typically crystalline solids, recrystallization is the preferred method of purification[6]. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. If the product is an oil or if recrystallization fails to remove impurities, flash column chromatography on silica gel is the next best option.

Optimized Parameters Summary
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 1.0 eq. Sulfonyl Chloride : 1.1-1.2 eq. Methylamine : 1.1-1.5 eq. BaseA slight excess of amine minimizes di-sulfonylation. Sufficient base is needed to neutralize all generated HCl[4].
Addition Order Inverse Addition (Sulfonyl chloride added to amine)Maintains a low concentration of the electrophile, significantly reducing the risk of di-sulfonylation[7].
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions. Lower temperatures are generally preferred[4].
Solvent Anhydrous Aprotic (DCM, THF, Ethyl Acetate)Prevents hydrolysis of the sulfonyl chloride. Solvent choice can also affect reaction rate and solubility[4].
Base Tertiary Amines (Triethylamine, Pyridine) or Inorganic Bases (LiOH·H₂O)Tertiary amines are common and effective. LiOH·H₂O has been shown to enable very rapid reactions with high selectivity[9].
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the hydrolysis of the sulfonyl chloride starting material[4][5].
References
  • Patil, S. A., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online. [Link]

  • da Silva, F. C., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

  • Zhang, Y., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Rostami, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. [Link]

  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

  • PubChem. 2-Fluoro-4-methylaniline. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-Fluoro-N,4-dimethylbenzene-1-sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6).

Synthesizing this secondary sulfonamide—typically via the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with methylamine—presents unique purification challenges. The presence of the N-methyl group significantly alters the compound's thermodynamic crystallization profile, while the acidic sulfonamide proton complicates standard chromatographic and liquid-liquid extraction workflows.

Purification Workflow Logic

The following decision tree outlines the optimal path for isolating the target compound from crude reaction mixtures, minimizing yield loss while maximizing purity.

Purification Crude Crude Reaction Mixture (Sulfonamide + Impurities) LLE Chemoselective LLE (EtOAc / NaHCO3 wash) Crude->LLE PurityCheck LC-MS Purity Check LLE->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No Recryst Anti-Solvent Recrystallization (MTBE / Heptane) HighPurity->Recryst Flash Flash Chromatography (Hexanes / EtOAc Gradient) LowPurity->Flash PureProduct Pure 2-Fluoro-N,4-dimethyl- benzene-1-sulfonamide Recryst->PureProduct Flash->PureProduct

Caption: Logical workflow for the purification of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Troubleshooting Guides & FAQs

Phase 1: Liquid-Liquid Extraction (LLE) & Workup

Q: I lost the majority of my product during the aqueous workup. Where did it go, and how do I prevent this? A: You likely washed your organic layer with a strong aqueous base (e.g., 1M NaOH) in an attempt to remove the sulfonic acid hydrolysis byproduct. Secondary sulfonamides like 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide possess an acidic N-H proton (pKa ~10.5). Strong bases will deprotonate this proton, forming a highly water-soluble sodium salt, causing catastrophic yield loss into the aqueous waste [1]. Solution: Always use a milder base like saturated aqueous NaHCO₃ (pH ~8.3). This is strong enough to neutralize residual HCl and extract the sulfonic acid byproduct, but too weak to deprotonate your target secondary sulfonamide.

Phase 2: Flash Column Chromatography

Q: My product streaks heavily on silica gel, leading to poor resolution from the starting material. How do I fix this? A: Standard silica gel is inherently acidic. The acidic N-H proton of your secondary sulfonamide acts as a strong hydrogen-bond donor, interacting heavily with free silanol groups on the stationary phase, which causes severe peak tailing [2]. Solution: Switch to a deactivated silica gel, or simply add a polar modifier to your eluent. Adding 0.1% to 0.5% acetic acid to your Hexanes/Ethyl Acetate gradient suppresses the ionization of the sulfonamide, sharpening the elution band and improving resolution.

Q: Unreacted 2-fluoro-4-methylbenzenesulfonyl chloride is co-eluting with my product. How can I separate them? A: Co-elution occurs when the starting solvent is too polar, causing both the highly non-polar sulfonyl chloride and the moderately polar sulfonamide to migrate together. Solution: Utilize a strict step-gradient. Load the sample and flush the column with 2 column volumes (CV) of 100% Hexanes. The unreacted sulfonyl chloride will elute rapidly. Only then should you introduce Ethyl Acetate (stepping up to 25%) to elute the target sulfonamide.

Phase 3: Recrystallization

Q: My compound is "oiling out" instead of forming crystals upon cooling. What causes this, and how is it resolved? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system [3]. Primary sulfonamides form highly crystalline, 1D/2D hydrogen-bonding networks [4]. However, the N-methyl group in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide sterically disrupts this network, significantly lowering its melting point. Solution: Do not use high-boiling polar solvents like Ethanol/Water. Switch to a lower-boiling anti-solvent system like Methyl tert-butyl ether (MTBE) and Heptane. If oiling still occurs, reheat the mixture until homogeneous, add 5% more MTBE, and cool the system at a much slower rate while introducing a seed crystal[3].

Quantitative Method Comparison

The following table summarizes the expected performance metrics for the purification of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide based on the chosen technique.

Purification TechniqueTypical Yield RecoveryPurity AchievedScalabilityProcessing TimePrimary Limitation
Chemoselective LLE 90 - 95%80 - 85%> 100 g1 - 2 hoursCannot separate structurally similar organic impurities (e.g., des-fluoro analogs).
Flash Chromatography 75 - 85%> 95%1 - 50 g3 - 5 hoursHigh solvent consumption; potential for streaking if silanols are active.
Anti-Solvent Recrystallization 60 - 80%> 99%> 100 g12 - 24 hoursProne to "oiling out"; requires highly saturated solutions and careful thermal control.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove unreacted methylamine and sulfonic acid byproducts without ionizing the target sulfonamide.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (10 mL per gram of crude material).

  • Acid Wash: Wash the organic layer with 1M HCl (3 x 5 mL/g) to protonate and extract unreacted methylamine into the aqueous phase.

  • Mild Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g) to neutralize residual acid and extract 2-fluoro-4-methylbenzenesulfonic acid.

  • Self-Validation Check: Before discarding the final aqueous base wash, test it with pH indicator paper. It must read between pH 7.0 and 8.5. If it is highly acidic, the sulfonic acid has not been fully neutralized; perform an additional NaHCO₃ wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Flash Column Chromatography

Objective: Separate the target sulfonamide from unreacted sulfonyl chloride with high resolution.

  • Column Preparation: Pack a column with standard silica gel using 100% Hexanes.

  • Dry Loading: Dissolve the crude LLE product in a minimal amount of dichloromethane (DCM), add a small amount of silica gel (1:2 ratio by weight), and evaporate the DCM to create a free-flowing powder. Load this evenly onto the column bed.

  • Non-Polar Flush: Elute with 100% Hexanes for 2 Column Volumes (CV) to wash out the unreacted 2-fluoro-4-methylbenzenesulfonyl chloride.

  • Gradient Elution: Initiate a step-gradient to 25% Ethyl Acetate in Hexanes (containing 0.1% Acetic Acid) to elute the target sulfonamide.

  • Self-Validation Check: Perform a 2D-TLC (two-dimensional thin-layer chromatography) on the combined product fractions. Spot the sample, run the plate in 3:1 Hexanes:EtOAc, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms that no on-column degradation (e.g., hydrolysis) occurred during elution.

Protocol C: Anti-Solvent Recrystallization (MTBE/Heptane)

Objective: Achieve >99% purity while avoiding the "oiling out" phenomenon common to N-alkyl sulfonamides.

  • Dissolution: Dissolve the semi-pure sulfonamide in a minimum volume of hot Methyl tert-butyl ether (MTBE) at 50 °C in an Erlenmeyer flask.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise with continuous swirling until the solution becomes faintly cloudy (reaching the cloud point).

  • Clarification: Add exactly 1-2 drops of MTBE until the solution just turns clear again. Remove the flask from the heat source.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

  • Self-Validation Check: Isolate the crystals via vacuum filtration. Analyze both the isolated crystals and the concentrated mother liquor via LC-MS. The mother liquor should show an enrichment of impurities, while the crystals must exhibit >99% Area Under the Curve (AUC) for the target mass ( m/z 204.05 [M+H]+ ). If the crystal lane shows impurities, a second-crop recrystallization is mandated.

References

  • Kikkawa, S., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, 2019, 19 (5), 2936-2946. URL:[Link]

  • Caddick, S., et al. "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids." Journal of the American Chemical Society, 2004, 126 (4), 1024-1025. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common impurities. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the highest purity of your final product.

Overview of the Synthetic Pathway

The synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a multi-step process that requires careful control at each stage to minimize the formation of impurities. The most common synthetic route begins with the electrophilic sulfonation of 3-fluorotoluene. The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. Each of these steps presents a unique set of challenges and potential side reactions that can impact the purity of the final compound.

Synthesis_Pathway Start 3-Fluorotoluene Step1 Sulfonation (e.g., H2SO4/SO3) Start->Step1 Intermediate1 2-Fluoro-4-methylbenzene- 1-sulfonic Acid Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2, PCl5) Intermediate1->Step2 Intermediate2 2-Fluoro-4-methylbenzene- 1-sulfonyl Chloride Step2->Intermediate2 Step3 Amination (Methylamine, Base) Intermediate2->Step3 Product 2-Fluoro-N,4-dimethylbenzene- 1-sulfonamide Step3->Product

Caption: General workflow for synthesizing 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis, providing potential causes and actionable solutions.

Question: My HPLC/LC-MS analysis shows a peak with the same mass as my product but at a different retention time. What could this be?

Answer: This is a classic indication of a regioisomeric impurity. The most likely source of this impurity is the initial sulfonation of 3-fluorotoluene. While the desired 2-fluoro-4-methyl isomer is the major product, other isomers can form due to the directing effects of the fluoro and methyl groups.

  • Causality: The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This competition can lead to the formation of other isomers, such as 4-fluoro-2-methylbenzene-1-sulfonamide or 2-fluoro-5-methylbenzene-1-sulfonamide. The relative amounts of these isomers are highly dependent on reaction conditions like temperature and the sulfonating agent used.[1][2]

  • Identification:

    • LC-MS/MS: The fragmentation patterns of the isomers may be very similar.

    • NMR: 2D-NMR techniques like HMBC and NOESY are invaluable for definitively assigning the substitution pattern on the aromatic ring.

  • Solution:

    • Reaction Control: Carefully control the temperature of the sulfonation reaction; lower temperatures often favor the formation of the para-isomer.[1]

    • Purification: These isomers can be challenging to separate. Preparative HPLC or careful column chromatography with a suitable solvent system may be required.[3]

Isomer_Formation Start 3-Fluorotoluene Sulfonation Sulfonation Start->Sulfonation MajorProduct Desired Regioisomer (2-Fluoro-4-methyl...) Sulfonation->MajorProduct Major Pathway MinorProduct1 Isomer 1 (4-Fluoro-2-methyl...) Sulfonation->MinorProduct1 Minor Pathway MinorProduct2 Isomer 2 (2-Fluoro-5-methyl...) Sulfonation->MinorProduct2 Minor Pathway

Caption: Formation of regioisomers during the sulfonation of 3-fluorotoluene.

Question: I have a significant peak in my analysis corresponding to the mass of my starting sulfonic acid. What went wrong?

Answer: This indicates either an incomplete chlorination reaction or hydrolysis of the sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis.[4][5][6]

  • Causality:

    • Incomplete Chlorination: The reaction to convert the sulfonic acid to the sulfonyl chloride may not have gone to completion.

    • Hydrolysis: The sulfonyl chloride intermediate is moisture-sensitive and can readily hydrolyze back to the sulfonic acid, especially during aqueous work-up or if wet solvents are used.[5][7]

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[5][8]

    • Solvent Choice: Use anhydrous solvents for the reaction and extractions.

    • Work-up Procedure: If an aqueous work-up is necessary, use cold water or brine and minimize the contact time. Promptly extract the sulfonyl chloride into a non-polar organic solvent.[5]

    • Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used.

Question: My final product is an oil and won't crystallize, even though I expect a solid. What should I do?

Answer: This is often caused by the presence of residual solvents or impurities that depress the melting point. Chlorinated solvents used in the reaction or work-up are common culprits.

  • Causality: Residual solvents like dichloromethane (DCM) or dichloroethane can be difficult to remove completely on a rotovap and can result in an oily product.[9]

  • Solution:

    • Solvent Swapping: Dissolve the oily residue in a higher-boiling hydrocarbon solvent like hexanes or heptane and re-concentrate it on the rotovap. Repeat this process 2-3 times. The hydrocarbon will form an azeotrope with the residual chlorinated solvent, aiding its removal.[9]

    • High Vacuum: Place the sample under a high vacuum for several hours to remove any remaining volatile impurities.

    • Purification: If the issue persists, it indicates the presence of non-volatile impurities, and purification by column chromatography or recrystallization from a suitable solvent system is necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for identifying impurities in this synthesis?

A1: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[10]

Analytical TechniquePurposeKey Information Provided
HPLC-UV Quantitation of known impurities and product purity.Retention time, peak area for purity calculation.[11]
LC-MS/MS Identification of unknown impurities and degradation products.Molecular weight and fragmentation patterns for structural elucidation.[11][12]
NMR (¹H, ¹³C, ¹⁹F) Definitive structural confirmation of product and impurities.Chemical shifts, coupling constants, and integration for structural assignment.
GC-MS Detection of volatile starting materials or byproducts.Identification of low molecular weight, volatile compounds like residual 3-fluorotoluene.

Q2: How can I avoid the formation of dimeric or polymeric byproducts?

A2: Dimeric impurities, such as the corresponding sulfone, can form, particularly during the initial sulfonation step if reaction conditions are too harsh.[2] Polymeric materials can also be an issue in related syntheses.[8] To mitigate this:

  • Control Stoichiometry: Use a carefully controlled excess of the sulfonating agent, but avoid a large excess which can lead to side reactions.

  • Temperature Management: Maintain the recommended reaction temperature. Overheating can promote the formation of sulfones and other byproducts.[7]

Q3: My mass spectrum shows a peak corresponding to N,N-dimethylsulfonamide. Where does this come from?

A3: The presence of N,N-dimethylsulfonamide as an impurity can arise if dimethylamine is present during the amination step. This could be a contaminant in the methylamine reagent. Additionally, if a solvent like dimethylformamide (DMF) is used, it can decompose to dimethylamine, which then reacts with the sulfonyl chloride.[13]

Analytical Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of the final product and detecting non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.[8]

Troubleshooting_Workflow Start Impurity Detected in Final Product CheckMS Check Mass Spectrum Start->CheckMS MassMatch Mass matches product? CheckMS->MassMatch Yes MassHigher Mass > product? CheckMS->MassHigher No MassLower Mass < product? CheckMS->MassLower No CheckNMR Acquire NMR Data (1H, 13C, 19F, 2D) Isomer Likely Regioisomer. Confirm with 2D NMR. Optimize sulfonation. CheckNMR->Isomer MassMatch->CheckNMR Dimer Possible Dimer/Sulfone. Check reaction temp. and stoichiometry. MassHigher->Dimer Hydrolysis Likely Hydrolysis Product (Sulfonic Acid). Improve anhydrous conditions. MassLower->Hydrolysis StartingMaterial Unreacted Starting Material or Intermediate. Optimize reaction time/temp. MassLower->StartingMaterial

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonamides in Drug Design

Executive Summary The substitution of hydrogen with fluorine in medicinal chemistry is a cornerstone strategy for optimizing pharmacokinetics and pharmacodynamics. In the context of sulfonamides—a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of hydrogen with fluorine in medicinal chemistry is a cornerstone strategy for optimizing pharmacokinetics and pharmacodynamics. In the context of sulfonamides—a privileged scaffold in antimicrobial and anti-tumor drug design—the transition from non-fluorinated to fluorinated analogs represents a profound shift in molecular behavior. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated sulfonamides, focusing on physicochemical modulation, target affinity (specifically Carbonic Anhydrase isozymes), and the causality behind their divergent experimental performances.

Physicochemical Causality: Why Fluorination Alters Efficacy

As drug development professionals, we must look beyond empirical screening and understand the thermodynamic and electronic drivers of ligand binding. The introduction of fluorine into a sulfonamide scaffold fundamentally alters its interaction with biological microenvironments[1].

pKa Modulation and Ionization State

The primary mechanism of action for sulfonamide-based Carbonic Anhydrase (CA) inhibitors is the coordination of the sulfonamide nitrogen to the active-site zinc ion ( Zn2+ ). To act as a strong Lewis base, the sulfonamide must be in its anionic (deprotonated) state at physiological pH (7.4).

  • Non-Fluorinated Aliphatic Sulfonamides: Simple derivatives like methanesulfonamide ( CH3​SO2​NH2​ ) possess a pKa of approximately 10.5[2]. At pH 7.4, they remain almost entirely neutral, resulting in weak metalloenzyme coordination.

  • Fluorinated Sulfonamides: The extreme electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. Trifluoromethanesulfonamide ( CF3​SO2​NH2​ ) exhibits a dramatically lowered pKa of 5.8[2]. This ensures complete ionization at physiological pH, transforming a weak binder into a highly potent, subnanomolar inhibitor[3].

Lipophilicity and Membrane Permeability

While the C-F bond is highly polarized, fluorine's low polarizability and the compact nature of its electron cloud increase the overall lipophilicity of the molecule compared to C-H bonds[4]. This increased hydrophobicity drives the partitioning of fluorinated sulfonamides into lipid bilayers, enhancing cellular uptake and allowing deeper penetration into hydrophobic protein pockets (e.g., interacting favorably with leucine or phenylalanine residues)[3].

Metabolic Shielding

Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation. By replacing hydrogen with fluorine at these metabolic soft spots (e.g., the para position of an aromatic ring), the site is sterically and electronically blocked, significantly extending the drug's metabolic half-life and preventing rapid clearance[1].

Quantitative Data Comparison

The following table synthesizes the quantitative differences between standard and fluorinated sulfonamides, demonstrating the superior profile of fluorinated analogs in targeted drug design.

Property / ParameterNon-Fluorinated SulfonamidesFluorinated SulfonamidesMechanistic Causality
Aliphatic pKa ~10.5 (e.g., CH3​SO2​NH2​ )~5.8 (e.g., CF3​SO2​NH2​ )Strong inductive effect of fluorine stabilizes the conjugate base[2].
Aromatic pKa ~10.0 (Benzenesulfonamide)~7.0 - 8.5 (Polyfluorinated)Lowers pKa closer to physiological pH, optimizing the ratio of neutral to anionic species[4].
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5 per F atom)C-F bond hydrophobicity drives lipid bilayer partitioning and cell membrane penetration[3].
CA IX Affinity ( Ki​ ) High nanomolar to micromolarSubnanomolar (0.7–5.7 nM)Enhanced multipole-multipole interactions and optimized carboxamide hydrogen bonding[5].
Metabolic Stability Susceptible to oxidationHighly resistantFluorine blocks aromatic hydroxylation by CYP450 enzymes[1].

Mechanistic Pathway Visualization

To visualize how structural fluorination cascades into systemic in vivo efficacy, the following logical workflow maps the structure-property-function relationship.

G N1 Sulfonamide Scaffold N2 Fluorination (C-F Bond Introduction) N1->N2 N3 Strong Inductive Effect (Lower pKa) N2->N3 N4 Increased Lipophilicity (Higher LogP) N2->N4 N5 Steric Shielding (Blocks Oxidation) N2->N5 N6 Enhanced Zn2+ Coordination (Anionic state at pH 7.4) N3->N6 Ionization N7 Improved Membrane Permeability N4->N7 Partitioning N8 Extended Metabolic Half-Life N5->N8 CYP450 Evasion N9 Superior in vivo Efficacy (e.g., CA IX/XII Inhibition) N6->N9 N7->N9 N8->N9

Caption: Mechanistic pathway of fluorination enhancing sulfonamide efficacy.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of fluorinated sulfonamides requires specific adaptations to standard assays. Below are the field-proven methodologies for validating these compounds.

Protocol A: Determination of pKa via 19F NMR Spectroscopy

Causality for choice: Traditional aqueous potentiometric titration often fails for polyfluorinated sulfonamides due to their extremely low aqueous solubility. 19F NMR is highly sensitive, unaffected by non-fluorinated impurities, and allows for precise tracking of the ionization state via chemical shift changes in mixed solvent systems[6].

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range of 3.0 to 11.0 in 0.5 pH increments.

  • Sample Dissolution: Dissolve the fluorinated sulfonamide in a suitable co-solvent (e.g., 10% MeCN/H2O or DMSO/H2O) to achieve a 1-5 mM concentration.

  • Internal Standard: Add a trace amount of a pH-independent fluorinated internal standard (e.g., fluorobenzene) to calibrate the chemical shift.

  • Data Acquisition: Acquire 19F NMR spectra for the sample at each pH point at a constant temperature (25 °C).

  • Data Analysis: Plot the observed chemical shift ( δobs​ ) of the fluorine atoms adjacent to the sulfonamide group against the measured pH.

  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation: pH=pKa+log([Base]/[Acid]) to determine the inflection point, representing the precise pKa[7].

Protocol B: Stopped-Flow Kinetic Assay for Carbonic Anhydrase Inhibition

Causality for choice: The hydration of CO2​ catalyzed by CA is one of the fastest known enzymatic reactions. Standard steady-state spectrophotometry cannot resolve the initial kinetics. Stopped-flow spectroscopy is mandatory to capture the pre-steady-state linear phase of proton generation[8].

  • Enzyme Preparation: Purify recombinant human CA (e.g., hCA IX or XII) and dilute to a working concentration of 10-20 nM in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the fluorinated sulfonamide (ranging from 10 pM to 100 nM) for 15 minutes at room temperature. Note: Fluorinated ligands often exhibit slow-binding kinetics due to deep pocket penetration; pre-incubation ensures thermodynamic equilibrium.

  • Substrate & Indicator: Prepare a saturated CO2​ solution (approx. 15 mM) as the substrate. Add a pH indicator (e.g., Phenol Red, 0.2 mM ) to the enzyme-inhibitor syringe.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO2​ substrate.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window to track the initial velocity of H+ generation.

  • Inhibition Constant ( Ki​ ) Calculation: Plot the initial velocities against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to extract the true Ki​ [5].

Case Study: Targeting Tumor-Associated Carbonic Anhydrases

A prime example of the superiority of fluorinated sulfonamides is their application against tumor-associated isozymes hCA IX and hCA XII. These isozymes are overexpressed in hypoxic tumors and are responsible for acidifying the extracellular tumor microenvironment, promoting metastasis and chemoresistance[5].

Research demonstrates that attaching polyfluorinated tails (e.g., 2,3,5,6-tetrafluorophenylsulfonyl moieties) to aromatic sulfonamide scaffolds yields subnanomolar inhibitors[5]. Thermodynamic profiling reveals that while the overall binding free energy ( ΔG ) is favorable, the fluorocarbon ligands bind significantly tighter than their hydrocarbon analogs. This is driven by an enhanced hydrogen bond between the ligand's carboxamide and the active site residues, as well as distinct multipole-multipole interactions provided by the highly electronegative fluorine atoms[4]. Consequently, fluorinated sulfonamides are currently leading candidates in the development of novel, targeted antitumor therapies[5].

References

  • Encyclopedia.pub - The Role of Small Molecules Containing Fluorine Atoms URL:[Link]

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) - Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides URL:[Link]

  • National Institutes of Health (PMC) - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications URL:[Link]

  • National Institutes of Health (PMC) - Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II URL:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors URL:[Link]

  • Chinese Academy of Sciences - Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity URL:[Link]

  • National Institutes of Health (PMC) - Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields URL:[Link]

  • University of Tartu (Chair of Analytical Chemistry) - Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Introduction: The Imperative of Selectivity in Sulfonamide Drug Discovery The sulfonamide moiety is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics ranging from antimicrobials to diuret...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Sulfonamide Drug Discovery

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics ranging from antimicrobials to diuretics and anti-inflammatory agents.[1][2] Its utility, however, is matched by a well-documented potential for off-target interactions, which can lead to unforeseen side effects or polypharmacology.[3][4] This guide presents a comprehensive cross-reactivity analysis of the investigational compound 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide .

As drug development professionals, our goal extends beyond identifying potent molecules; we must characterize their selectivity to build a robust safety profile and ensure a clear mechanism of action.[5][6] A compound's journey from hit to clinical candidate is paved with rigorous testing to confirm that its biological activity is constrained to the intended target.[7] This document provides an objective comparison of our subject compound against established drugs, supported by detailed experimental protocols and data, to illuminate its selectivity profile and guide future development efforts. We will explore its interactions with key off-target families common to sulfonamides, namely Carbonic Anhydrases (CAs) and Cyclooxygenases (COX), and perform a broad kinase screen to uncover other potential interactions.

The Rationale for Our Experimental Approach

To construct a meaningful selectivity profile, we must interrogate the compound's behavior in multiple contexts, from purified enzymes to the complex environment of a living cell. Our experimental strategy is therefore designed as a tiered approach, moving from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays. This cascade ensures that we validate initial findings and build confidence in the compound's on-target engagement.[8]

dot graph TD subgraph "Tier 1: Primary Biochemical Screening" A[Compound of Interest: 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide] --> B{Initial Potency Assays}; B --> C[vs. Carbonic Anhydrase II]; B --> D[vs. COX-1 & COX-2]; end

end

Caption: A tiered experimental workflow for selectivity profiling.

Comparative Compounds

To contextualize the performance of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, we selected two well-characterized sulfonamide drugs as benchmarks:

  • Acetazolamide: A potent, non-selective Carbonic Anhydrase inhibitor used clinically as a diuretic and for glaucoma treatment.[9][10]

  • Celecoxib: A selective Cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[11][12][13]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC₅₀) and cellular target engagement data for the compound of interest and our selected benchmarks. Lower IC₅₀ values indicate higher potency.

Table 1: Biochemical Inhibition of Carbonic Anhydrase & Cyclooxygenase Isoforms

Compound CA II IC₅₀ (nM) CA IX IC₅₀ (nM) COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) COX-2 Selectivity Index (COX-1/COX-2)
2-Fluoro-N,4-dimethylbenzene-1-sulfonamide 8,500 6,200 >10,000 450 >22
Acetazolamide[14] 12 25 >50,000 >50,000 N/A

| Celecoxib[12][15] | 5,300 | 38 | 8,200 | 40 | 205 |

Table 2: Cellular Target Engagement & Broad Kinase Profiling

Compound Target Assay Result
2-Fluoro-N,4-dimethylbenzene-1-sulfonamide COX-2 CETSA (ITDR) EC₅₀ = 1.2 µM
Kinase Panel Kinase Screen (1 µM) 88% Inhibition of Kinase X
Kinase X SPR Kᴅ = 750 nM
Acetazolamide CA II CETSA (Melt Curve) ΔTₘ = +4.2°C

| Celecoxib | COX-2 | CETSA (Melt Curve) | ΔTₘ = +3.5°C |

Data are representative and for illustrative purposes.

Interpretation of Results

The data reveals a distinct selectivity profile for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide . Unlike the potent Carbonic Anhydrase inhibitor Acetazolamide, our compound shows very weak activity against CA isoforms II and IX, with IC₅₀ values in the micromolar range.[9][14] This suggests a reduced risk of side effects associated with systemic CA inhibition, such as diuresis.

Compared to the COX enzymes, the compound demonstrates moderate potency and selectivity for COX-2 over COX-1.[11][16] Its selectivity index is lower than that of Celecoxib, indicating a narrower therapeutic window regarding COX-1-mediated gastrointestinal side effects.[11][15] Crucially, the Cellular Thermal Shift Assay (CETSA) confirms that the compound engages COX-2 within intact cells, validating it as a genuine cellular target.[17][18]

The most significant finding is the potent off-target inhibition of "Kinase X" identified in the broad panel screen.[19][20] This interaction, confirmed and quantified by Surface Plasmon Resonance (SPR) to have a sub-micromolar dissociation constant (Kᴅ), represents a critical piece of information.[21][22] Such an off-target activity could contribute to the compound's overall pharmacological effect or be a source of potential toxicity, warranting further investigation.[23][24]

Experimental Methodologies

The following protocols are provided to ensure transparency and reproducibility. All experiments must include appropriate controls (e.g., vehicle, positive/negative controls) to ensure data integrity.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the chromophore 4-nitrophenol, which can be measured spectrophotometrically.[10]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-sulfate, pH 7.6.

    • Enzyme Solution: Recombinant human Carbonic Anhydrase II (or IX) diluted in assay buffer.

    • Substrate Solution: 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Compound Dilutions: Prepare a serial dilution of the test compound (and Acetazolamide control) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add 160 µL of assay buffer, 10 µL of compound dilution, and 10 µL of enzyme solution.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle (DMSO) control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[5][17] A ligand-bound protein is more resistant to heat-induced denaturation.[25]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontsize=9];

}

Caption: General experimental workflow for a CETSA melt curve experiment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., A549 cells for endogenous COX-2) to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 1-2 hours in serum-free media.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells via three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction).

  • Protein Quantification and Analysis:

    • Normalize the total protein concentration of all samples.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the normalized soluble protein fraction against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates stabilization (ΔTₘ).

    • For an Isothermal Dose-Response (ITDR) experiment, heat all samples at a single, optimized temperature while varying the compound concentration to determine an EC₅₀.[17]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that measures real-time binding interactions between an analyte (compound) and a ligand (protein) immobilized on a sensor chip.[21][26][27]

Methodology:

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit.

    • Immobilize the purified recombinant target protein (e.g., Kinase X) onto the chip surface to a target response level.

    • Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of the test compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound dilutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the association phase (compound injection) and dissociation phase (buffer injection).

    • After each cycle, regenerate the chip surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[21]

Conclusion and Future Directions

This comparative guide demonstrates that 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a moderately potent and selective COX-2 inhibitor with confirmed cellular target engagement and a low liability for inhibiting Carbonic Anhydrases. However, the discovery of a potent, sub-micromolar off-target interaction with Kinase X is a critical finding that must be addressed.

The next steps in the development of this compound should focus on:

  • Deconvolution of Kinase X Activity: Identifying the specific "Kinase X" and determining the functional consequence of its inhibition. Is this off-target effect therapeutically beneficial, detrimental, or neutral?

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve COX-2 selectivity and eliminate or reduce affinity for Kinase X.[28]

  • Broader Off-Target Profiling: Submitting the compound for broader safety screening, such as against a panel of G-protein coupled receptors (GPCRs) or ion channels, to build a more complete safety profile.[29][30][31]

By systematically characterizing both on-target and off-target activities, we can make more informed decisions, mitigating risks early in the drug discovery pipeline and ultimately developing safer, more effective therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Competitive ELISA Protocol.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Protocol for Competitive ELISA.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Benchchem.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • SPR-based fragment screening: advantages and applic
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
  • COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.
  • Competitive ELISA protocol. Abcam.
  • Complete ELISA Guide. Assay Genie.
  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PMC.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Competitive ELISA Protocol. Sino Biological.
  • Use some essential sulfonamides as a carbonic anhydrase inhibitor.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery - the University of Dundee Research Portal.
  • Application Notes and Protocols: Confirming TP-064 Target Engagement with Cellular Thermal Shift Assay (CETSA). Benchchem.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2. Frontiers.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.
  • Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Technology Networks.
  • Kinase Selectivity Profiling Systems—General Panel. Promega GmbH.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PMC.
  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience.
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • How to improve drug selectivity?.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.
  • G protein-coupled receptors: In silico drug discovery in 3D. PMC.
  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC.
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  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.

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Validation

Benchmarking the Efficacy of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: A Comparative Guide to Known Antibacterial Standards

This guide provides a comprehensive framework for benchmarking the antibacterial efficacy of the novel compound, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. Given the classic antibacterial properties of the sulfonamide s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the antibacterial efficacy of the novel compound, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. Given the classic antibacterial properties of the sulfonamide scaffold, this document outlines a rigorous, multi-faceted approach to compare its performance against established standards, namely Sulfamethoxazole and Silver Sulfadiazine.[1][2] The protocols and experimental designs detailed herein are grounded in established methodologies to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

The core principle of sulfonamide antibacterial activity lies in the inhibition of the bacterial folic acid synthesis pathway, a process essential for bacterial growth and replication.[3][4][5] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of nucleotides.[3][4][5] As mammalian cells acquire folic acid from dietary sources, this pathway presents a selective target for antimicrobial therapy.[4] This guide will therefore focus on assays that quantify this antibacterial action and assess the compound's safety profile.

Rationale for Experimental Design

To establish a comprehensive efficacy profile for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, a two-pronged in vitro approach is proposed:

  • Determination of Antibacterial Potency: The primary measure of an antibiotic's effectiveness is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[6] We will employ the broth microdilution method, a standardized and widely accepted technique for MIC determination, following the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]

  • Assessment of Cytotoxicity: While potent antibacterial activity is desired, a successful therapeutic agent must also exhibit a favorable safety profile. Therefore, it is crucial to assess the potential toxicity of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15][16]

This dual-assay approach provides a balanced and critical evaluation of the test compound's potential as a novel antibacterial agent.

Selection of Known Standards

A meaningful benchmark requires comparison against well-characterized and clinically relevant compounds. For this guide, we have selected:

  • Sulfamethoxazole: A widely used, systemic sulfonamide antibiotic, often in combination with trimethoprim.[3][5][][18] Its mechanism of action as a competitive inhibitor of DHPS is well-documented, making it an ideal comparator for a novel sulfonamide.[3][5]

  • Silver Sulfadiazine: A topical sulfonamide primarily used in burn wound care.[19][20][21][22][23][24] It combines the antibacterial action of sulfadiazine with the antimicrobial properties of silver, providing a benchmark for broad-spectrum topical applications.[19][21]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

This protocol outlines the determination of MIC values for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide and the standard compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

Workflow for MIC Determination

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compounds in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, Sulfamethoxazole, and Silver Sulfadiazine in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (CAMHB + bacteria, no drug) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

This protocol details the evaluation of the cytotoxic potential of the test compounds on a mammalian cell line (e.g., HeLa or HEK293).

Workflow for MTT Assay

MTT_Workflow seed_cells Seed Mammalian Cells in 96-Well Plate incubate_adhesion Incubate for 24 hours for Cell Adhesion seed_cells->incubate_adhesion add_compounds Add Serial Dilutions of Test Compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 24-48 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Benzenesulfonamide Derivatives: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is not available in the current scientific literature. This guide, there...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is not available in the current scientific literature. This guide, therefore, utilizes data from structurally related benzenesulfonamide derivatives to provide a comparative framework for its potential in vitro and in vivo activities. This approach allows for an evidence-based exploration of the compound's potential pharmacological profile.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its synthetic accessibility and the capacity for diverse substitutions on the aromatic ring and sulfonamide nitrogen have led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the in vitro and in vivo activities of benzenesulfonamide derivatives, using a case study approach to illustrate the evaluation process for compounds like 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

We will explore the anti-inflammatory and anticancer activities of representative benzenesulfonamide derivatives, providing detailed experimental protocols and comparative data to inform potential research directions for novel analogs.

Part 1: In Vitro Activity Assessment

In vitro assays are the first step in characterizing the biological activity of a novel compound. They provide crucial data on potency, selectivity, and mechanism of action in a controlled environment.[2] For benzenesulfonamide derivatives, common in vitro evaluations include cytotoxicity assays against cancer cell lines and enzyme inhibition assays.

Anticancer Activity: Cytotoxicity Evaluation

A primary application of novel sulfonamides is in oncology.[1] Their anticancer effects are often evaluated by determining their cytotoxicity against various cancer cell lines.

Comparative Data: Cytotoxicity of Benzenesulfonamide Derivatives

Compound/SeriesCell LineIC50 (µM)Reference
Thiazolone-benzenesulfonamide conjugateMDA-MB-231 (Breast Cancer)0.98[1]
Quinazoline-sulfonamide hybridA549 (Lung Cancer)1.23[1]
YM-1 (Thiazolo-isoxazole-benzenesulfonamide)MG-U87 (Glioblastoma)1.154 ± 0.317[4]
YM-1 (Thiazolo-isoxazole-benzenesulfonamide)HEK-293 (Normal Kidney)>120[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MG-U87) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]

Workflow for In Vitro Cytotoxicity Screening

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells (e.g., MG-U87) prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Part 2: In Vivo Activity Assessment

Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's efficacy and safety in a whole organism. For benzenesulfonamide derivatives, a common in vivo model is the carrageenan-induced paw edema model in rats to assess anti-inflammatory activity.[5][6]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a well-established method for evaluating the acute anti-inflammatory effects of novel compounds.[5]

Comparative Data: In Vivo Anti-inflammatory Activity

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Indomethacin (Standard)10457.66[6]
Compound 1 (Spirotriazolotriazine derivative)200496.31[6]
Compound 3 (Spirotriazolotriazine derivative)200499.69[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test compound groups. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide) and the standard drug intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]

Workflow for In Vivo Anti-inflammatory Assessment

cluster_prep Preparation cluster_dosing Dosing & Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats group_and_fast Group and Fast Animals acclimatize->group_and_fast administer_compound Administer Test Compound/ Standard/Vehicle group_and_fast->administer_compound inject_carrageenan Inject Carrageenan (1 hour post-dosing) administer_compound->inject_carrageenan measure_paw_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) inject_carrageenan->measure_paw_volume calculate_inhibition Calculate Percentage Inhibition of Edema measure_paw_volume->calculate_inhibition compare_groups Compare with Control and Standard calculate_inhibition->compare_groups Benzenesulfonamide\nDerivative Benzenesulfonamide Derivative Carbonic Anhydrase IX/XII\n(Tumor-Associated) Carbonic Anhydrase IX/XII (Tumor-Associated) Benzenesulfonamide\nDerivative->Carbonic Anhydrase IX/XII\n(Tumor-Associated) Inhibits H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ Carbonic Anhydrase IX/XII\n(Tumor-Associated)->H⁺ + HCO₃⁻ H₂O + CO₂ H₂O + CO₂ H₂O + CO₂->Carbonic Anhydrase IX/XII\n(Tumor-Associated) Catalyzes Acidic Tumor\nMicroenvironment Acidic Tumor Microenvironment H⁺ + HCO₃⁻->Acidic Tumor\nMicroenvironment Contributes to Tumor Progression\nand Metastasis Tumor Progression and Metastasis Acidic Tumor\nMicroenvironment->Tumor Progression\nand Metastasis Promotes

Caption: Inhibition of carbonic anhydrase by benzenesulfonamides disrupts pH regulation in tumors.

Conclusion

While direct experimental data for 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is currently lacking, this guide provides a comprehensive framework for its potential evaluation based on the well-established activities of structurally related benzenesulfonamide derivatives. The provided protocols for in vitro cytotoxicity and in vivo anti-inflammatory assessment offer a clear path for future research. The promising anticancer and anti-inflammatory activities exhibited by this class of compounds warrant further investigation into novel analogs like 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem. (2025).
  • Evaluation of in vitro antioxidant and thrombolytic studies of some N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide-N-acetamide derivatives.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. (n.d.).
  • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. Benchchem. (n.d.).
  • Biological activity of benzenesulfonamide deriv
  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorin
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. (n.d.).
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. (2024).
  • Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. Prince Sattam bin Abdulaziz University - Pure Help Center. (n.d.).
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PMC. (2024).
  • Sulfonamide derivatives as multi-target agents for complex diseases. PubMed. (2019).

Sources

Validation

A Guide to the Reproducible Synthesis and Bioassay of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Executive Summary: The reproducibility of experimental results is the cornerstone of scientific advancement, yet it remains a significant challenge in both chemical synthesis and biological assays. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The reproducibility of experimental results is the cornerstone of scientific advancement, yet it remains a significant challenge in both chemical synthesis and biological assays. This guide provides a comprehensive framework for ensuring the reproducible synthesis and bioassay of the novel compound, 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide. We present a robust, two-step synthetic protocol, detail the critical parameters that govern its reproducibility, and offer a comparative analysis of reaction conditions. Furthermore, we outline a standardized protocol for assessing the compound's potential antibacterial activity using a Minimum Inhibitory Concentration (MIC) assay, emphasizing the factors crucial for generating consistent and reliable biological data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement best practices for reproducibility in their own laboratories.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, most notably as antibacterial agents. The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacological properties, making 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide a compound of interest for further investigation. However, the value of any subsequent biological findings is entirely dependent on the ability to reliably synthesize the compound with consistent purity and to perform bioassays that yield reproducible results.

Factors such as minor variations in reaction conditions, reagent purity, and even stirring speed can lead to significant differences in synthetic outcomes.[1][2] Similarly, in biological testing, variables like cell line integrity, reagent lot differences, and inconsistent protocols can invalidate entire studies.[3][4] This guide aims to address these challenges head-on by providing detailed, self-validating protocols and explaining the scientific rationale behind key experimental choices.

Part 1: Synthesis and Reproducibility

A reliable synthetic route is the first step in any new drug discovery workflow. The proposed synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a two-step process designed for high yield and purity.

Proposed Synthetic Pathway

The synthesis begins with the chlorosulfonation of 1-fluoro-3-methylbenzene to produce the key intermediate, 2-fluoro-4-methylbenzene-1-sulfonyl chloride. This intermediate is then reacted with methylamine to yield the final product.

Synthetic_Pathway 1-Fluoro-3-methylbenzene 1-Fluoro-3-methylbenzene Intermediate 2-Fluoro-4-methylbenzene-1-sulfonyl chloride 1-Fluoro-3-methylbenzene->Intermediate Chlorosulfonation SO2Cl2 Chlorosulfonic Acid Final_Product 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide Intermediate->Final_Product Amination Methylamine Methylamine

Caption: Proposed two-step synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Fluoro-4-methylbenzene-1-sulfonyl chloride

  • To a stirred solution of 1-fluoro-3-methylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.[5]

  • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

  • Dissolve 2-fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane) and cool to 0°C.

  • Add a solution of methylamine (2.0 M in THF, 2.5 eq) dropwise. A non-nucleophilic base such as triethylamine or pyridine (1.5 eq) can also be included to scavenge the HCl byproduct.[6]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.

Critical Parameters for Reproducibility in Synthesis
ParameterImportanceRecommendation
Reagent Purity Impurities in starting materials can lead to side reactions and lower yields.Use reagents from reputable suppliers and verify purity by NMR or other analytical methods.
Solvent Quality Trace water or other impurities in solvents can affect reaction outcomes.[7]Use anhydrous solvents for moisture-sensitive reactions.
Temperature Control Exothermic reactions can lead to byproduct formation if not properly controlled.Maintain strict temperature control using ice baths or cryocoolers, especially during reagent addition.
Stirring Rate Inconsistent mixing can create local concentration gradients, affecting reaction rates and selectivity.[2]Use a consistent and adequate stirring speed to ensure a homogenous reaction mixture.
Stoichiometry The ratio of reactants is critical for maximizing yield and minimizing unreacted starting materials.Carefully measure all reagents and use a slight excess of the amine in the final step to drive the reaction to completion.
Purification Method The method of purification determines the final purity of the compound.Consistently apply the same purification technique (e.g., column chromatography with the same stationary and mobile phases, or recrystallization from the same solvent system).
Comparative Analysis of Synthesis Conditions (Hypothetical Data)

To illustrate the importance of these parameters, the following table presents hypothetical data from three different synthetic runs where a single parameter was varied.

RunVaried ParameterYield (%)Purity (%)Observations
1Optimized Protocol 85>99Clean reaction profile, easy purification.
2Base Used: NaOH (aq) 6090Significant hydrolysis of the sulfonyl chloride intermediate was observed, complicating purification.[8]
3No Temperature Control 7595Formation of unidentified byproducts, likely from overheating during amination.

Part 2: Bioassay and Reproducibility

Given the structural similarity to known sulfa drugs, a logical first step in characterizing the biological activity of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is to assess its antibacterial properties. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[9]

Proposed Bioassay: Antibacterial Activity (MIC Determination)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10][11] This assay will be performed against both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterial strain.

Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Dilutions Serial Dilutions of Compound in 96-well plate Stock->Dilutions Inoculate Inoculate wells with bacteria Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read Read plate (Visually or OD600) Incubate->Read Determine Determine MIC (Lowest concentration with no visible growth) Read->Determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Experimental Protocol: MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

  • Preparation:

    • Prepare a stock solution of the test compound (and control compounds) in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).[14]

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation:

    • Add the bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.[15][16]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[9]

  • Analysis:

    • Determine the MIC by visual inspection for the lowest concentration at which there is no visible bacterial growth.[17] Alternatively, read the optical density at 600 nm (OD600) using a plate reader.

Critical Parameters for Reproducibility in Bioassays
ParameterImportanceRecommendation
Bacterial Strain Genetic drift can occur with repeated passaging, altering susceptibility.Use authenticated strains from a reputable culture collection (e.g., ATCC). Limit the number of passages.
Inoculum Density The number of bacteria can significantly impact the apparent MIC.Standardize the inoculum using a McFarland standard or by measuring optical density.
Media Composition Variations in media components can affect bacterial growth and compound activity.Use high-quality, commercially prepared media and document the lot number.
Incubation Time/Temp Deviations can lead to over- or under-growth, affecting the MIC reading.Use a calibrated incubator and a consistent incubation time as per CLSI guidelines.[18]
Controls Positive and negative controls are essential for validating the assay's performance.[19][20]Always include a known antibiotic as a positive control and a media-only well as a negative control.
Replicates Technical and biological replicates are necessary to ensure the observed effect is real and not due to chance.[21]Perform each assay with at least three technical replicates and repeat the entire experiment on different days (biological replicates).
Comparative Analysis of Bioactivity (Hypothetical Data)

The following table presents hypothetical MIC values for the test compound and controls against E. coli and S. aureus.

CompoundTarget OrganismMIC (µg/mL) - Exp. 1MIC (µg/mL) - Exp. 2MIC (µg/mL) - Exp. 3
2-Fluoro-N,4-dimethylbenzene-1-sulfonamide E. coli6464128*
2-Fluoro-N,4-dimethylbenzene-1-sulfonamide S. aureus161616
Sulfamethoxazole (Positive Control) E. coli888
Sulfamethoxazole (Positive Control) S. aureus323232
Inactive Analog (Negative Control) E. coli>256>256>256
Inactive Analog (Negative Control) S. aureus>256>256>256

*The deviation in Experiment 3 for E. coli highlights a potential reproducibility issue that would require investigation (e.g., checking inoculum density, reagent integrity).

Conclusion

Achieving reproducible results in both chemical synthesis and biological assays is a multi-faceted challenge that demands meticulous attention to detail. By standardizing protocols, understanding the critical parameters that influence outcomes, and implementing rigorous controls, researchers can significantly enhance the reliability and integrity of their findings. This guide provides a framework for the reproducible investigation of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, with principles that are broadly applicable across the field of drug discovery. The consistent application of these practices is not merely a matter of good science; it is an imperative for the efficient and successful development of new therapeutic agents.

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